molecular formula C27H34FN5O2 B1677233 MK-0773 CAS No. 606101-58-0

MK-0773

Katalognummer: B1677233
CAS-Nummer: 606101-58-0
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: GBEUKTWTUSPHEE-JWJWXJQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-0773 is under investigation in clinical trial NCT00529659 (A Study of the Safety and Efficacy of this compound in Women With Sarcopenia (Loss of Muscle Mass)(this compound-005)).

Eigenschaften

IUPAC Name

(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUKTWTUSPHEE-JWJWXJQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025274
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606101-58-0
Record name (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606101-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-0773
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0773
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0773
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Anabolic Pathway of PF-05314882: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05314882, also known as MK-0773, is a potent, orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with attenuated activity in reproductive tissues. This technical guide provides a comprehensive overview of the anabolic pathway of PF-05314882, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of muscle wasting disorders, osteoporosis, and anabolic therapies.

Core Mechanism of Anabolic Action

PF-05314882 exerts its anabolic effects through selective agonism of the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] Unlike traditional anabolic androgenic steroids, the tissue selectivity of PF-05314882 is attributed to its unique interaction with the AR, leading to a distinct conformational change. This specific conformation favors the recruitment of co-regulatory proteins that mediate anabolic responses in muscle and bone while minimizing the recruitment of cofactors responsible for the androgenic effects in tissues such as the prostate and seminal vesicles.[3][4]

The proposed molecular basis for this tissue selectivity lies in the differential transcriptional requirements for androgenic anabolism versus reproductive physiology.[3] Full anabolic activity appears to be achieved with a moderate level of AR activation, characterized by reduced recruitment of specific coactivators and a weaker stabilization of the N-terminal/C-terminal (N/C) interaction of the AR.[3] In contrast, the androgenic effects in reproductive tissues necessitate a more robust and complete activation of the receptor.[3] PF-05314882 is designed to operate within this therapeutic window of moderate AR activation.[3]

Signaling Pathway

The anabolic signaling cascade initiated by PF-05314882 binding to the androgen receptor in target tissues like skeletal muscle and bone is multifaceted. Upon binding, the PF-05314882-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. This leads to the transcription of target genes involved in protein synthesis and cellular growth. Key downstream pathways implicated in androgen-mediated anabolism include the activation of the mTOR signaling pathway, which is a central regulator of muscle protein synthesis.[5] Additionally, androgens can influence other signaling pathways, such as the Wnt/β-catenin pathway, which plays a role in myogenesis.[2]

PF05314882_Anabolic_Pathway cluster_nucleus Cell Nucleus PF05314882 PF-05314882 AR_cytosol Androgen Receptor (AR) (Cytosol) PF05314882->AR_cytosol Binds to AR_complex PF-05314882-AR Complex AR_cytosol->AR_complex Forms AR_complex_nucleus PF-05314882-AR Complex (Nucleus) AR_complex->AR_complex_nucleus Translocates to Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA AR_complex_nucleus->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis mTOR_pathway mTOR Pathway Activation Gene_Transcription->mTOR_pathway Activates Wnt_pathway Wnt/β-catenin Pathway Modulation Gene_Transcription->Wnt_pathway Modulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Protein_Synthesis->Anabolic_Effects mTOR_pathway->Protein_Synthesis Promotes Wnt_pathway->Anabolic_Effects Contributes to

Figure 1: Simplified signaling pathway of PF-05314882's anabolic action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of PF-05314882.

Table 1: In Vitro Activity Profile of PF-05314882
ParameterAssay DescriptionValueReference
AR Binding Affinity (IC50) Competitive binding assay against a radiolabeled androgen in cells expressing human AR.6.6 nM[3]
AR Transactivation (Emax) MMTV-luciferase reporter assay in a human cell line.40-80% of DHT[3]
GRIP-1 Coactivator Recruitment (Emax) Mammalian two-hybrid assay to measure recruitment of the GRIP-1 coactivator.<15% of DHT[3]
N-/C-Terminal Interaction (Emax) Mammalian two-hybrid assay to measure the ligand-induced interaction between the N- and C-terminal domains of the AR.<7% of DHT[3]

DHT: Dihydrotestosterone

Table 2: Preclinical Efficacy of PF-05314882 in Orchidectomized (ORX) Rats
TissueParameterPF-05314882 Effect (at anabolic doses)Dihydrotestosterone (DHT) Effect (3 mg/kg)Reference
Seminal Vesicles WeightReduced effectFull agonist[3]
Prostate WeightReduced effectFull agonist[6][7]
Levator Ani Muscle WeightFull anabolic effectFull anabolic effect[6][7]
Lean Body Mass IncreaseSignificant increaseSignificant increase[6][7]
Table 3: Preclinical Efficacy of PF-05314882 in Ovariectomized (OVX) Rats
Tissue/ParameterPF-05314882 Effect (at anabolic doses)Dihydrotestosterone (DHT) Effect (3 mg/kg)Reference
Cortical Bone Formation Full anabolic effectFull anabolic effect[3]
Uterus Weight Reduced effectFull agonist[3]
Sebaceous Gland Hypertrophy Reduced effectFull agonist[3]
Total Cholesterol 25-37% decrease25-37% decrease[3]
High-Density Lipoprotein (HDL) 25-37% decrease25-37% decrease[3]
Table 4: Clinical Efficacy of PF-05314882 in Elderly Women with Sarcopenia (Phase IIa)
ParameterPF-05314882 (50 mg b.i.d. for 6 months)Placebop-valueReference
Change in Lean Body Mass (LBM) Statistically significant increase from baselineNo significant change<0.001[8]
Change in Muscle Strength Statistically significant increase from baselineStatistically significant increase from baselineNot significant between groups[8]

Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity of PF-05314882 to the human androgen receptor.

  • Methodology: A competitive radioligand binding assay is performed using whole cells that endogenously express the AR (e.g., MDA-MB-453 human breast cancer cells).

    • Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of the test compound (PF-05314882).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.

    • After incubation, the cells are washed to remove unbound ligand, and the amount of bound radioactivity is measured by scintillation counting.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

AR_Binding_Assay_Workflow Start Start: AR-expressing cells Incubate Incubate with [3H]R1881 and varying PF-05314882 conc. Start->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity (Scintillation Counting) Wash->Measure Calculate Calculate IC50 value Measure->Calculate End End: Determine binding affinity Calculate->End

Figure 2: Workflow for the Androgen Receptor Binding Assay.
  • Objective: To determine the functional activity (agonist or antagonist) of PF-05314882 on the androgen receptor.

  • Methodology: A reporter gene assay is utilized in a suitable cell line (e.g., CV-1) co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase).

    • Transfected cells are treated with varying concentrations of the test compound.

    • A known AR agonist (e.g., DHT) is used as a positive control.

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

    • The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

In Vivo Animal Studies
  • Objective: To evaluate the anabolic and androgenic effects of PF-05314882 in a male model of androgen deprivation.

  • Methodology:

    • Male rats (e.g., Sprague-Dawley) are surgically castrated (orchidectomized) to deplete endogenous androgens.

    • After a recovery period, the animals are treated daily with the test compound (PF-05314882 at various doses), a vehicle control, or a positive control (e.g., DHT) for a specified duration (e.g., 14-28 days).

    • At the end of the treatment period, the animals are euthanized, and target tissues are collected and weighed.

    • Anabolic activity is assessed by the weight of the levator ani muscle.

    • Androgenic activity is assessed by the weights of the prostate and seminal vesicles.

    • Lean body mass can also be assessed using methods like dual-energy X-ray absorptiometry (DEXA).

ORX_Rat_Model_Workflow Start Start: Male rats Orchidectomy Orchidectomy (Castration) Start->Orchidectomy Recovery Recovery Period Orchidectomy->Recovery Treatment Daily treatment with PF-05314882, Vehicle, or DHT Recovery->Treatment Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Analysis Weigh Levator Ani, Prostate, and Seminal Vesicles Euthanasia->Analysis End End: Assess anabolic and androgenic effects Analysis->End

Figure 3: Workflow for the Orchidectomized Rat Model Study.
Clinical Trial Protocol (NCT00529659)

  • Title: A Study of the Safety and Efficacy of this compound in Women With Sarcopenia (Loss of Muscle Mass)

  • Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, multicenter study.

  • Primary Objective: To evaluate the efficacy of PF-05314882 in improving muscle strength and lean body mass in elderly women with sarcopenia.

  • Key Inclusion Criteria:

    • Ambulatory women aged 65 years or older.

    • Diagnosis of sarcopenia based on low appendicular lean body mass.

    • Moderate physical dysfunction.

  • Key Exclusion Criteria:

    • Use of other anabolic agents or medications known to affect muscle mass.

    • Uncontrolled medical conditions.

  • Treatment Arms:

    • PF-05314882 (50 mg administered orally, twice daily).

    • Placebo (administered orally, twice daily).

  • Duration of Treatment: 6 months.

  • Primary Efficacy Endpoints:

    • Change from baseline in lean body mass as measured by DEXA.

    • Change from baseline in muscle strength (e.g., leg press).

  • Secondary Efficacy Endpoints:

    • Measures of physical performance (e.g., stair climb power).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Conclusion

PF-05314882 is a selective androgen receptor modulator that has demonstrated a clear anabolic effect on muscle and bone in both preclinical models and clinical trials in a sarcopenic population. Its mechanism of action, centered on the principle of differential AR activation, provides a promising approach to achieving tissue selectivity and a favorable safety profile compared to traditional anabolic steroids. The data and protocols summarized in this guide offer a comprehensive technical overview for researchers and drug developers working to advance therapies for muscle wasting and related conditions. Further research may continue to elucidate the finer points of its signaling pathway and long-term clinical utility.

References

MK-0773: A Deep Dive into Tissue-Selective Androgen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MK-0773, a non-steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potential to provide the anabolic benefits of androgens with a reduced impact on reproductive tissues. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of its tissue selectivity, mechanism of action, and the experimental frameworks used in its evaluation.

Core Mechanism: Differential Activation of the Androgen Receptor

This compound's tissue selectivity stems from its unique interaction with the androgen receptor (AR). Unlike traditional androgens that induce a robust, widespread activation of the AR, this compound acts as a partial agonist. This nuanced activation is characterized by a reduced ability to recruit certain coactivators and to stabilize the interaction between the N-terminal and C-terminal domains (N/C interaction) of the AR.[1][2] This differential receptor conformation and subsequent downstream signaling are believed to be the molecular basis for its tissue-selective effects, promoting anabolic activity in muscle and bone while minimizing androgenic effects in tissues like the prostate, seminal vesicles, and sebaceous glands.[1][3]

Quantitative Profile of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
AR Binding Affinity (IC50) 6.6 nMConcentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[4][5][6]
Transactivation Potency (IP) 25 nMConcentration required for half-maximal activation of a model promoter in a transactivation assay.[3][6]
Transactivation Efficacy (Emax) 78%Maximum activation of a model promoter relative to a full agonist.[3][6]
TRAF2 Recruitment (Emax) 29%Maximum recruitment of the coactivator TRAF2 relative to a full agonist.[3][6]
N/C Interaction (Emax) 2%Maximum stabilization of the N-terminal/C-terminal interaction of the AR relative to a full agonist.[3][6]

Table 2: In Vivo Tissue Selectivity of this compound in Animal Models

Tissue/EffectMaximal Effect Relative to Dihydrotestosterone (DHT)Animal Model
Lean Body Mass ~80%Ovariectomized (OVX) Rats
Uterine Weight <5%Ovariectomized (OVX) Rats
Sebaceous Gland Area 30-50%Ovariectomized (OVX) Rats
Seminal Vesicle Weight 12%Orchidectomized (ORX) Rats

Data synthesized from multiple sources indicating anabolic effects with reduced androgenicity.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its tissue selectivity.

MK0773_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds MK0773_AR This compound-AR Complex AR->MK0773_AR Conformational Change HSP Heat Shock Proteins HSP->AR Dissociates ARE Androgen Response Element (ARE) MK0773_AR->ARE Translocates & Binds Coactivators Coactivators (Reduced Recruitment) ARE->Coactivators Partial Recruitment Reproductive_Transcription Gene Transcription (Reproductive Genes) ARE->Reproductive_Transcription Minimal Activation Transcription Gene Transcription (Anabolic Genes) Coactivators->Transcription

Caption: Proposed signaling pathway of this compound, highlighting partial coactivator recruitment.

SARM_Evaluation_Workflow cluster_invivo In Vivo Animal Models cluster_clinical Clinical Trials Binding Receptor Binding Assay (IC50) Transactivation Transactivation Assay (Emax, IP) Coactivator Coactivator Recruitment (Emax) NC_Interaction N/C Interaction Assay (Emax) OVX_model Ovariectomized (OVX) Rats NC_Interaction->OVX_model ORX_model Orchidectomized (ORX) Rats NC_Interaction->ORX_model Anabolic Anabolic Effects (Bone, Muscle) OVX_model->Anabolic Androgenic Androgenic Effects (Uterus, Prostate, Sebaceous Glands) OVX_model->Androgenic ORX_model->Anabolic ORX_model->Androgenic PhaseII Phase IIa Clinical Trials (e.g., Sarcopenia in Women) Anabolic->PhaseII Androgenic->PhaseII LBM Lean Body Mass (LBM) PhaseII->LBM Strength Muscle Strength & Function PhaseII->Strength Safety Safety & Tolerability (e.g., Androgenization, Liver Enzymes) PhaseII->Safety

Caption: Experimental workflow for the evaluation of SARM tissue selectivity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the tissue selectivity of this compound.

In Vitro Assays
  • Androgen Receptor Binding Assay:

    • Objective: To determine the binding affinity of this compound to the androgen receptor.

    • Methodology: Competitive binding assay using a radiolabeled androgen (e.g., [3H]mibolerone) and a source of AR (e.g., rat or human AR expressed in COS cells).

    • Procedure: Varying concentrations of this compound are incubated with the AR source and the radioligand. The amount of bound radioligand is measured, and the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[5]

  • Transactivation Assay (TAMAR):

    • Objective: To measure the ability of this compound to activate gene transcription via the AR.

    • Methodology: A cell line (e.g., MDA-MB-453) is co-transfected with an AR expression vector and a reporter gene construct containing an androgen-responsive promoter (e.g., MMTV).

    • Procedure: Cells are treated with varying concentrations of this compound. The expression of the reporter gene (e.g., luciferase) is measured to determine the potency (IP) and efficacy (Emax) of AR-mediated transactivation.[1]

  • Coactivator Recruitment Assay (TRAF2):

    • Objective: To assess the ability of this compound-bound AR to recruit transcriptional coactivators.

    • Methodology: A mammalian two-hybrid assay is employed. One plasmid expresses the AR ligand-binding domain fused to a DNA-binding domain, and a second plasmid expresses a coactivator (e.g., GRIP-1/TIF2) fused to a transcriptional activation domain.

    • Procedure: Cells are treated with this compound, and the interaction between the AR and the coactivator is quantified by measuring the expression of a reporter gene.[1][3]

  • N/C-Terminal Interaction Assay (VIRCON):

    • Objective: To measure the ligand-dependent interaction between the N-terminal and C-terminal domains of the AR, which is associated with full androgenic activity.

    • Methodology: A mammalian two-hybrid assay is used, with one construct expressing the N-terminus of the AR and another expressing the C-terminus, each fused to components of a transcriptional activation system.

    • Procedure: The interaction between the N- and C-termini in the presence of this compound is quantified by reporter gene expression.[1]

In Vivo Animal Studies
  • Ovariectomized (OVX) Rat Model:

    • Objective: To evaluate the anabolic and androgenic effects of this compound in a female model with low endogenous hormones.

    • Procedure: Adult female rats are ovariectomized. After a recovery period, they are treated with vehicle, a reference androgen (e.g., DHT), or this compound for a specified duration.

    • Endpoints: Anabolic effects are assessed by measuring changes in lean body mass (e.g., via DXA) and bone formation rates. Androgenic effects are determined by measuring changes in uterine weight and sebaceous gland size.[3][5]

  • Orchidectomized (ORX) Rat Model:

    • Objective: To assess the effects of this compound on male accessory sex tissues in a model of androgen deprivation.

    • Procedure: Adult male rats are castrated. Following recovery, they are administered vehicle, a reference androgen, or this compound.

    • Endpoints: Androgenic activity is primarily evaluated by measuring the weights of the prostate and seminal vesicles.[5]

Clinical Evaluation

A Phase IIa clinical trial investigated the efficacy and safety of this compound in elderly women with sarcopenia.[7] The study demonstrated that this compound significantly increased lean body mass compared to placebo.[7][8] However, this increase in muscle mass did not translate into a significant improvement in muscle strength or physical function.[7][8] While generally well-tolerated with no evidence of androgenization, an increase in the number of participants with elevated liver transaminases was observed in the this compound group, which resolved after discontinuation of the drug.[7][8]

Conclusion

This compound exhibits a distinct tissue-selective profile, promoting anabolic effects in musculoskeletal tissues while demonstrating reduced activity in reproductive tissues. This selectivity is attributed to its partial agonism at the androgen receptor, characterized by a specific pattern of coactivator recruitment and N/C-terminal interaction. While preclinical data were promising, clinical translation has been challenging, highlighting the complexities of decoupling anabolic and androgenic effects and the importance of demonstrating functional benefits in human studies. The data and methodologies presented here provide a comprehensive framework for understanding the tissue selectivity of this compound and for the broader field of SARM development.

References

MK-0773: A Technical Guide to its Androgen Receptor Binding Affinity and Selective Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity and the molecular mechanism of action of MK-0773, a selective androgen receptor modulator (SARM). The information is compiled to support further research and development in the field of androgen receptor modulation.

Quantitative Binding and Functional Affinity of this compound

This compound is a potent and selective ligand for the androgen receptor. Its binding affinity and functional activity have been characterized through a series of in vitro assays, demonstrating its partial agonist activity and tissue-selective profile.

Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled or fluorescently labeled androgen is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Parameter Value Species Notes
IC50 6.6 nM[1][2][3]Not SpecifiedStandard in vitro binding assay.
IC50 0.65 nM[2]HumanCOS cells transfected with human AR.
IC50 0.50 nM[2]RatCOS cells transfected with rat AR.[2]
IC50 0.55 nM[2]DogCOS cells transfected with dog AR.[2]
IC50 0.45 nM[2]RhesusCOS cells transfected with rhesus AR.[2]
IC50 Shift (Rat Serum) 3.5-fold increaseRatIn the presence of 25% rat serum, indicating binding to serum proteins.[2][3]
IC50 Shift (Human Serum) 13-fold increaseHumanIn the presence of 25% human serum, indicating binding to serum proteins.[2][3]
Functional Activity Profile

The selective androgenic activity of this compound is a result of its specific interaction with the AR, leading to a unique conformational change that differs from that induced by endogenous androgens like dihydrotestosterone (DHT). This results in differential recruitment of co-regulators and a distinct pattern of gene expression. The functional activity of this compound has been characterized using a panel of assays:

  • TAMAR (Transactivation Modulation of Androgen Receptor): Measures the ability of the compound to activate the transcription of a reporter gene under the control of an androgen-responsive promoter (MMTV).

  • TRAF2 (Coactivator Recruitment): Assesses the recruitment of the GRIP-1 (Glucocorticoid Receptor Interacting Protein 1), a p160 family coactivator, to the AR ligand-binding domain.

  • VIRCON (N-/C-Terminal Interaction): Measures the ligand-induced interaction between the N-terminal and C-terminal domains of the AR, a conformation associated with full receptor activation and virilizing effects.

Assay Parameter Value Interpretation
TAMAR IP (Inflection Point)25 nM[3][4]Potency in activating AR-mediated transcription.
Emax (% of DHT)78%[3][4]Partial agonist activity compared to the full agonist DHT.
TRAF2 Emax (% of DHT)29%[3][4]Significantly reduced recruitment of the coactivator GRIP-1 compared to DHT.
VIRCON Emax (% of DHT)2%[3][4]Minimal stabilization of the N/C-terminal interaction, a key factor in its tissue-selective profile.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the androgen receptor binding and activity of this compound.

Androgen Receptor Competitive Binding Assay (ARBIND)

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to compete with a known high-affinity radiolabeled or fluorescently labeled androgen (e.g., [3H]DHT).

Principle: The assay is based on the principle of competitive displacement. The test compound, at various concentrations, is incubated with a preparation of the androgen receptor (recombinant or from tissue homogenates) and a fixed concentration of the labeled ligand. The amount of labeled ligand that remains bound to the receptor is then measured. A decrease in the bound labeled ligand indicates that the test compound is competing for the same binding site.

General Protocol:

  • Receptor Preparation: A source of androgen receptor is prepared. This can be a purified recombinant AR protein, a cell lysate from cells overexpressing AR (e.g., COS cells), or a cytosol preparation from androgen-sensitive tissues.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT), and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, filtration through glass fiber filters, or scintillation proximity assay (SPA).

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

MMTV Promoter Transactivation Assay (TAMAR)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Principle: The assay utilizes a reporter gene (e.g., luciferase or beta-galactosidase) under the transcriptional control of the mouse mammary tumor virus (MMTV) long terminal repeat (LTR). The MMTV LTR contains androgen response elements (AREs) to which the ligand-activated AR binds, thereby driving the expression of the reporter gene.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., MDA-MB-453, which endogenously expresses AR, or a cell line co-transfected with an AR expression vector) is cultured. The cells are then transiently or stably transfected with a plasmid containing the MMTV-luciferase reporter construct.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound) or a reference androgen (e.g., DHT).

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for AR activation, reporter gene transcription, and protein expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted as reporter activity versus the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

Coactivator Recruitment Assay (TRAF2)

This assay assesses the ability of a ligand-bound androgen receptor to recruit transcriptional coactivators, such as GRIP-1.

Principle: A common method for this is the yeast two-hybrid system. In this system, the AR ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and the coactivator (or a fragment thereof) is fused to a transcriptional activation domain (AD). If the ligand induces an interaction between the AR-LBD and the coactivator, the DBD and AD are brought into proximity, leading to the transcription of a reporter gene in the yeast.

General Protocol (Yeast Two-Hybrid):

  • Yeast Strain and Plasmids: A suitable yeast strain is co-transformed with two plasmids: one expressing the AR-LBD fused to the GAL4 DNA-binding domain and another expressing the coactivator GRIP-1 fused to the GAL4 activation domain.

  • Compound Treatment: The transformed yeast cells are grown in the presence of varying concentrations of the test compound (this compound) or a reference androgen.

  • Reporter Gene Assay: The interaction between the AR-LBD and the coactivator is quantified by measuring the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a GAL4-responsive promoter.

  • Data Analysis: The reporter gene activity is measured and plotted against the compound concentration to determine the efficacy of coactivator recruitment.

AR N-/C-Terminal Interaction Assay (VIRCON)

This assay measures the ligand-induced intramolecular interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor.

Principle: This interaction can be measured using various techniques, including fluorescence resonance energy transfer (FRET) or mammalian two-hybrid assays. In a FRET-based assay, the NTD and LBD are tagged with two different fluorescent proteins (e.g., CFP and YFP). If the ligand induces the N/C interaction, the two fluorescent proteins are brought close enough for FRET to occur, which can be detected as a change in the fluorescence emission spectrum.

General Protocol (FRET-based):

  • Constructs and Cell Transfection: Cells are co-transfected with expression vectors for the AR-NTD fused to one fluorescent protein (e.g., CFP) and the AR-LBD fused to another (e.g., YFP).

  • Compound Treatment: The transfected cells are treated with the test compound (this compound) or a reference androgen.

  • FRET Measurement: The cells are then analyzed by fluorescence microscopy or a plate reader capable of measuring FRET. The ratio of acceptor to donor emission is calculated.

  • Data Analysis: An increase in the FRET signal indicates the occurrence of the N/C interaction. The magnitude of the FRET signal is plotted against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and a generalized workflow for the characterization of an androgen receptor modulator like this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR_inactive Androgen Receptor (inactive, complexed with HSPs) MK0773->AR_inactive Binds to LBD AR_active Activated AR AR_inactive->AR_active Conformational Change & HSP Dissociation Dimerization Dimerization AR_active->Dimerization AR_active->Dimerization Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to DNA Coactivators Coactivators (e.g., GRIP-1) (Reduced Recruitment) ARE->Coactivators Transcription Modulation of Gene Transcription Coactivators->Transcription Anabolic_Effects Anabolic Effects (Muscle, Bone) Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate, Sebaceous Glands) (Reduced) Transcription->Androgenic_Effects

Caption: Androgen Receptor Signaling Pathway modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_profile SARM Profile Binding_Assay AR Competitive Binding Assay (ARBIND) IC50 Determine IC50 (Binding Affinity) Binding_Assay->IC50 Transactivation_Assay MMTV Promoter Transactivation Assay (TAMAR) EC50_Emax Determine EC50 & Emax (Potency & Efficacy) Transactivation_Assay->EC50_Emax Coactivator_Assay Coactivator Recruitment Assay (TRAF2) Coactivator_Recruitment Quantify Coactivator Recruitment Coactivator_Assay->Coactivator_Recruitment NC_Interaction_Assay N/C-Terminal Interaction Assay (VIRCON) NC_Interaction Measure N/C Interaction NC_Interaction_Assay->NC_Interaction SARM_Profile Establish SARM Profile: - High Affinity - Partial Agonism - Reduced Coactivator Recruitment - Minimal N/C Interaction IC50->SARM_Profile EC50_Emax->SARM_Profile Coactivator_Recruitment->SARM_Profile NC_Interaction->SARM_Profile

Caption: Generalized experimental workflow for characterizing a SARM like this compound.

References

Preclinical Research on MK-0773 for Muscle Wasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muscle wasting, a debilitating condition characterized by the progressive loss of skeletal muscle mass and strength, is a hallmark of aging (sarcopenia) and various chronic diseases (cachexia).[1][2] This loss of muscle is strongly associated with increased morbidity, impaired physical function, reduced quality of life, and mortality.[3] The androgen receptor (AR) is a well-established target for promoting anabolism in muscle and bone.[4][5] However, the therapeutic use of traditional androgens like testosterone is limited by undesirable side effects in hormone-sensitive tissues, such as the prostate in men and virilization in women.[4][6]

Selective Androgen Receptor Modulators (SARMs) are a class of AR ligands designed to overcome these limitations by exerting tissue-selective anabolic effects on muscle and bone while having minimal activity in reproductive tissues.[4][6] MK-0773 is a nonsteroidal SARM that was developed as a potential treatment for muscle wasting.[4] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as a ligand for the androgen receptor, but its activity is context-dependent, allowing for tissue selectivity. The molecular basis for this selectivity lies in its ability to induce a specific conformational change in the AR, leading to differential recruitment of transcriptional co-regulators compared to endogenous androgens like dihydrotestosterone (DHT).

In anabolic tissues like muscle, this compound partially activates the AR. This moderate level of activation is sufficient to initiate the downstream signaling cascades that promote muscle protein synthesis and inhibit protein degradation.[4] Conversely, in reproductive tissues such as the prostate and seminal vesicles, a more complete and robust activation of the AR is required to elicit a physiological response. By providing only partial agonism, this compound avoids significant androgenic effects in these tissues.[4]

Signaling Pathways in Muscle Homeostasis

The net balance between muscle protein synthesis and degradation determines muscle mass.[7] this compound and other SARMs favorably tip this balance towards anabolism by modulating key signaling pathways.

  • Promotion of Protein Synthesis (Anabolism): Upon binding to the AR, SARMs are thought to enhance the activity of the IGF-1/PI3K/Akt signaling pathway. Akt, a central kinase, phosphorylates and activates the mammalian target of rapamycin (mTOR), which in turn promotes the translation of proteins essential for muscle growth.[7][8] Akt also inhibits Glycogen Synthase Kinase 3β (GSK-3β), further contributing to protein synthesis.

  • Inhibition of Protein Degradation (Catabolism): Muscle atrophy is largely driven by the ubiquitin-proteasome system, particularly through the action of two muscle-specific E3 ubiquitin ligases: Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).[9][10] The expression of these "atrogenes" is controlled by the Forkhead box O (FoxO) family of transcription factors.[9] The SARM-activated Akt pathway phosphorylates FoxO, sequestering it in the cytoplasm and preventing it from entering the nucleus to initiate the transcription of MAFbx and MuRF1.[9] This action effectively blocks the primary pathway for muscle protein degradation.

Figure 1: this compound Anabolic Signaling Pathway MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds & Activates PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

Figure 1: this compound Anabolic Signaling Pathway

Figure 2: this compound Anti-Catabolic Signaling Pathway MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds & Activates Akt Akt AR->Akt Activates FoxO FoxO Akt->FoxO Inhibits (Phosphorylation) Atrogenes ↑ Atrogin-1 / MuRF1 Expression FoxO->Atrogenes Promotes Transcription Protein_Degradation ↑ Muscle Protein Degradation Atrogenes->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy

Figure 2: this compound Anti-Catabolic Signaling Pathway

Preclinical Efficacy and Experimental Models

The tissue-selective anabolic activity of this compound was established in various preclinical models, primarily utilizing castrated rats to create a hormone-deficient environment where the effects of AR ligands could be clearly assessed.

Quantitative Data Summary

The development of this compound was guided by establishing a correlation between in vitro activities and in vivo physiological effects.[4]

Table 1: In Vitro Activity Profile for Optimal SARM Efficacy

Parameter In Vitro Activity Range Rationale
AR Transactivation 40–80% of full agonist Sufficient for anabolic response without full androgenic effects[4]
GRIP-1 Cofactor Recruitment <15% Reduced cofactor recruitment contributes to tissue selectivity[4]

| N-/C-Terminal Interaction | <7% | Reduced stabilization of this interaction is linked to partial agonism[4] |

Table 2: In Vivo Effects of this compound in Rat Models

Tissue/Endpoint Model This compound Effect Comparison to DHT
Lean Body Mass Ovariectomized Rats Fully anabolic response As effective as DHT[4]
Bone Formation Ovariectomized Rats Increased cortical bone formation As effective as DHT[4]
Seminal Vesicle Weight Orchidectomized Rats Markedly reduced effect Significantly less androgenic than DHT[4]
Prostate Weight Orchidectomized Rats Markedly reduced effect Significantly less androgenic than DHT[4]

| Uterus Weight | Ovariectomized Rats | Markedly reduced effect | Significantly less androgenic than DHT[4] |

Experimental Protocols

Detailed methodologies were crucial for characterizing the pharmacological profile of this compound.

In Vitro Assays
  • Trans-Activation Modulation of AR (TAMAR) Assay :

    • Objective : To quantify the degree of androgen receptor activation by a test compound relative to a full agonist (e.g., DHT).

    • Method : A cell-based reporter gene assay was used. Cells were engineered to contain the androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter.

    • Procedure : Cells were incubated with varying concentrations of the test compound (like this compound) or a reference agonist (DHT).

    • Readout : The level of reporter gene expression (measured by luciferase activity) was quantified. The maximal transactivation level (Emax) was expressed as a percentage relative to the maximal response produced by DHT.[4]

Animal Models of Muscle Wasting
  • Orchidectomized (ORX) Rat Model :

    • Objective : To evaluate the anabolic (on muscle) and androgenic (on reproductive tissues) effects of this compound in a male hypogonadal state.

    • Animals : 3- to 4-month-old male rats, weighing 250–300 g.

    • Procedure :

      • Animals underwent surgical orchidectomy (castration) to remove endogenous testosterone production.

      • A 9-day post-surgery recovery period was allowed.

      • Animals were then treated daily for 17 days via subcutaneous injection with either vehicle, DHT (positive control), or this compound.[4]

    • Endpoints : At the end of the treatment period, tissues were harvested. Key endpoints included the wet weight of the levator ani muscle (anabolic indicator), seminal vesicles, and prostate gland (androgenic indicators).[4]

  • Gene Expression Analysis :

    • Objective : To measure changes in the expression of specific genes in target tissues as biomarkers for anabolic and androgenic activity.

    • Procedure :

      • Following the completion of dosing in animal studies, tissues (e.g., muscle, prostate) were collected.

      • Total RNA was extracted from the tissue samples.

      • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) was performed to measure the mRNA levels of target genes.[4]

    • Analysis : Gene expression changes were calculated relative to a control group (e.g., vehicle-treated) and often normalized to the effect of a positive control like DHT.[4]

Figure 3: Experimental Workflow for Preclinical SARM Evaluation start Start: Compound Synthesis invitro In Vitro Screening (e.g., TAMAR Assay) start->invitro select Select Lead Candidates (Target Activity Profile) invitro->select orx Orchidectomized Rat Model select->orx Male Effects ovx Ovariectomized Rat Model select->ovx Female Effects dosing 17-Day Dosing (Subcutaneous) orx->dosing ovx->dosing analysis Endpoint Analysis dosing->analysis weights Tissue Weights (Muscle, Prostate, Uterus) analysis->weights qpcr Gene Expression (qRT-PCR) analysis->qpcr end Pharmacological Profile Established weights->end qpcr->end

Figure 3: Experimental Workflow for Preclinical SARM Evaluation

Clinical Translation and Conclusion

The promising preclinical profile of this compound, demonstrating potent anabolic activity with minimal androgenic effects, led to its investigation in clinical trials.[4] A Phase IIa study in 170 elderly women with sarcopenia investigated the effects of 50 mg of this compound twice daily for 6 months.[11]

Table 3: Key Results from Phase IIa Clinical Trial (NCT00529659)

Parameter This compound Group Placebo Group P-Value
Change in Lean Body Mass (LBM) Statistically significant increase - <0.001[11][12]
Change in Muscle Strength Statistically significant increase from baseline Statistically significant increase from baseline Not significant (p=0.269)[11]

| Change in Physical Performance | Significant improvement from baseline | Significant improvement from baseline | No significant difference between groups[11] |

The trial confirmed the anabolic effect of this compound, as evidenced by a significant increase in lean body mass.[11][12] However, this increase in muscle mass did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.[3][11] The placebo group also showed improvement, which may be partly attributed to the protein and vitamin D supplementation provided to all participants.[11] Safety data showed that this compound was generally well-tolerated, with no evidence of virilization, although a greater number of participants in the treatment group experienced transient elevations in liver transaminases that resolved after stopping the drug.[11][12]

References

MK-0773: A Technical Examination of its Role in Sarcopenia and Frailty Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Sarcopenia, the age-associated decline in muscle mass and function, poses a significant and growing challenge to healthy aging, contributing substantially to frailty and loss of independence. The quest for effective pharmacological interventions has led to the exploration of various anabolic agents, among them Selective Androgen Receptor Modulators (SARMs). This technical guide provides a comprehensive analysis of MK-0773, a SARM investigated for its potential to combat sarcopenia. We will delve into the quantitative outcomes from clinical trials, detail the experimental protocols employed, and visualize the underlying biological and procedural frameworks.

Quantitative Data Summary

The primary clinical investigation of this compound in the context of sarcopenia was a Phase IIa, randomized, double-blind, placebo-controlled, multicenter study (NCT00529659).[1] The trial enrolled 170 women aged 65 and older with sarcopenia and moderate physical dysfunction.[1] The core findings of this six-month study are summarized below.

Table 1.1: Primary Efficacy Outcome - Change in Lean Body Mass (LBM)
Outcome MeasureThis compound (50mg b.i.d.)Placebop-value
Change in Total LBM from Baseline (kg) 1.260.29<0.001

Data sourced from Papanicolaou et al., 2013.

Table 1.2: Secondary Efficacy Outcomes - Muscle Strength and Physical Function

While this compound demonstrated a statistically significant increase in lean body mass, this did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.[1][2] Both the treatment and placebo groups showed improvements from their baseline measurements, a phenomenon likely influenced by the protein and vitamin D supplementation provided to all participants.[1][2]

Outcome MeasureThis compound vs. PlaceboFinding
Muscle Strength Not Statistically Significant (p=0.269)Both groups demonstrated a significant increase in strength from baseline.
Physical Performance Not Statistically SignificantBoth groups showed significant improvement in physical performance measures from baseline.

Detailed quantitative data for specific strength (e.g., bilateral leg press) and performance (e.g., Short Physical Performance Battery, stair climb power) endpoints, including baseline values and changes, are not fully available in the cited publications.

Table 1.3: Safety and Tolerability
Adverse EventObservation
Transaminase Levels A greater number of participants in the this compound group experienced elevated transaminases, which resolved upon discontinuation of the therapy.[1][2]
Androgenic Side Effects No evidence of androgenization was reported, supporting the selective nature of the modulator.[1][2]

Experimental Protocols

The robust design of the Phase IIa trial (NCT00529659) is crucial for interpreting the outcomes.

Study Design
  • Type: Randomized, double-blind, parallel-arm, placebo-controlled, multicenter.[1]

  • Duration: 6 months.[1]

  • Population: 170 women, aged ≥65 years, with sarcopenia and moderate physical dysfunction.[1]

  • Intervention: Participants were randomized (1:1 ratio) to receive either this compound (50mg twice daily) or a matching placebo.[1]

  • Concomitant Supplementation: All participants in both arms of the study received protein and Vitamin D supplementation.[1] The specific dosages of this supplementation are not detailed in the primary publications.

Inclusion and Exclusion Criteria
  • Key Inclusion Criteria:

    • Women aged 65 years or older.

    • Diagnosed with sarcopenia, defined as appendicular Lean Body Mass divided by height squared (aLBM/ht²) more than one standard deviation below the mean of a young adult reference population.[1]

    • Moderate physical dysfunction.[1]

  • Key Exclusion Criteria:

    • Presence of serious neurological, rheumatologic, cardiac, respiratory, or renal conditions.[3]

    • History of certain cancers.[3]

Outcome Measures and Assessments
  • Lean Body Mass (LBM): Measured using Dual-energy X-ray absorptiometry (DEXA).[1]

  • Muscle Strength: Assessed through measures such as bilateral leg press. The procedure involved participants pushing the maximum weight they could through a full range of motion one time.[3]

  • Physical Performance:

    • Short Physical Performance Battery (SPPB): An objective assessment of lower extremity function, encompassing balance, gait speed, and chair stand tests.[3]

    • Stair Climb Power: Calculated based on the time taken to ascend a standardized 4-step flight of stairs as quickly as possible. The formula used was: Power = (participant weight × gravity constant × height of stairs) / time.[3]

Visualizing the Frameworks

Signaling Pathway of this compound in Skeletal Muscle

This compound, as a SARM, is designed to selectively activate the Androgen Receptor (AR) in anabolic tissues like muscle while minimizing activity in reproductive tissues. Upon binding, the this compound/AR complex translocates to the nucleus to modulate gene expression. It is also hypothesized to engage in non-genomic signaling, activating pathways that promote protein synthesis and inhibit degradation.

SARM_Signaling_Pathway cluster_cell Skeletal Muscle Cell MK0773 This compound AR_cyto Androgen Receptor (AR) MK0773->AR_cyto Binds AR_complex This compound/AR Complex AR_cyto->AR_complex PI3K_Akt PI3K/Akt Pathway AR_nucleus This compound/AR Complex AR_complex->AR_nucleus Nuclear Translocation AR_complex->PI3K_Akt Non-genomic activation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Activates Protein_Synthesis Increased Protein Synthesis Anabolic_Genes->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy mTOR mTOR PI3K_Akt->mTOR FOXO FOXO PI3K_Akt->FOXO Inhibits mTOR->Protein_Synthesis Promotes Atrophy_Genes Atrophy Gene Transcription FOXO->Atrophy_Genes Protein_Degradation Decreased Protein Degradation Clinical_Trial_Workflow Screening Participant Screening (N=170 Women, ≥65 yrs) Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes GroupA Group A: This compound (50mg b.i.d.) + Supplements Randomization->GroupA GroupB Group B: Placebo + Supplements Randomization->GroupB Treatment 6-Month Treatment Period GroupA->Treatment GroupB->Treatment Assessments Outcome Assessments (Baseline & 6 Months) - DEXA (LBM) - Strength Tests - SPPB Treatment->Assessments Analysis Data Analysis (Primary & Secondary Endpoints) Assessments->Analysis Results Results Reporting Analysis->Results SARM_Logic cluster_tissues Tissue-Specific AR Activation Traditional_Androgens Traditional Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Traditional_Androgens->AR SARM SARMs (e.g., this compound) SARM->AR Muscle_Bone Anabolic Tissues (Muscle, Bone) AR->Muscle_Bone High Activation Reproductive_Tissues Androgenic Tissues (Prostate, Sebaceous Glands) AR->Reproductive_Tissues High Activation (with Traditional Androgens) AR->Reproductive_Tissues Low/Partial Activation (with SARMs) Anabolic_Effects Desired Anabolic Effects - Increased Muscle Mass - Increased Bone Density Muscle_Bone->Anabolic_Effects Androgenic_Effects Undesired Androgenic Effects - Virilization - Prostate Growth Reproductive_Tissues->Androgenic_Effects

References

An In-depth Technical Guide to the Pharmacodynamics of Steroidal SARMs: A Focus on MK-0773

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of steroidal selective androgen receptor modulators (SARMs), with a specific focus on MK-0773. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of the molecular interactions and biological effects of this class of compounds.

Introduction to Steroidal SARMs and this compound

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to promote the beneficial anabolic effects on muscle and bone while minimizing the undesirable androgenic effects on reproductive tissues such as the prostate.[1][2]

This compound is a potent, orally active, steroidal SARM that was developed for the treatment of sarcopenia, the age-related loss of muscle mass and function.[3][4] It is a 4-azasteroid that demonstrates a favorable profile of tissue selectivity, with robust anabolic activity and attenuated effects on the prostate and seminal vesicles.[3][5]

Molecular Mechanism of Action

The selective activity of SARMs like this compound is attributed to their unique interactions with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6][7] Upon binding, the SARM-AR complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[8][9]

The tissue selectivity of SARMs is believed to arise from their ability to induce specific AR conformations that lead to differential recruitment of co-regulatory proteins (coactivators and corepressors) in various tissues.[1] This differential gene regulation is the molecular basis for the desired dissociation of anabolic and androgenic effects.

Androgen Receptor Signaling Pathway

The binding of an agonist, such as a SARM, to the androgen receptor initiates a cascade of events leading to the regulation of gene expression. This process involves receptor dimerization, nuclear translocation, and the recruitment of transcriptional machinery.

Androgen Receptor Signaling Pathway Figure 1: Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound) AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Caption: A simplified diagram of the androgen receptor signaling pathway initiated by a SARM.

Quantitative Pharmacodynamic Data of this compound

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueSpecies/SystemReference
Androgen Receptor Binding
IC₅₀6.6 nMRat Androgen Receptor[10][11]
EC₅₀6.6 nMHuman Androgen Receptor[3]
Transactivation Activity (TAMAR Assay)
Inflection Point (IP)25 nM[3][12]
Eₘₐₓ78% (relative to agonist)[3][12]
Coactivator Recruitment (TRAF2 Assay - GRIP-1)
Eₘₐₓ<15% - 29% (relative to agonist)[3][5][12][13]
N/C-Terminal Interaction (VIRCON Assay)
Eₘₐₓ<7% - 2% (relative to agonist)[3][5][12][13]

Table 1: In Vitro Pharmacodynamic Profile of this compound

TissueEffectModelReference
Anabolic Tissues
Levator Ani MuscleIncreased weightOrchidectomized Rat[14]
Lean Body MassIncreased by ~80% of DHT effectOvariectomized Rat[3]
Bone FormationStimulatedOvariectomized Rat[5]
Androgenic Tissues
Ventral ProstateReduced effect vs. DHTOrchidectomized Rat[14]
Seminal VesiclesIncreased weight by 12% of DHT effectAnimal Model[3]
Uterus<5% of the effect of DHT on weightOvariectomized Rat[3]
Sebaceous Glands30-50% of the increase induced by DHTAnimal Model[3]

Table 2: In Vivo Tissue Selectivity of this compound in Animal Models

PopulationDosageOutcomeReference
Elderly Women (≥65 years) with Sarcopenia50mg b.i.d. for 6 monthsStatistically significant increase in Lean Body Mass (LBM) vs. placebo (p<0.001). No significant difference in muscle strength or physical function vs. placebo.[4][15]
Men and WomenNot specifiedProduced anabolism with no or very low effects on sebaceous glands, endometrium, or prostate after 12 weeks.[3]

Table 3: Clinical Trial Data for this compound

Detailed Experimental Protocols

A rational drug discovery approach was employed to identify this compound, utilizing a battery of in vitro and in vivo assays to screen a large number of compounds.[5]

In Vitro Assays

In_Vitro_Assay_Workflow Figure 2: In Vitro Assay Workflow for SARM Characterization Compound_Library Compound Library (>1000 ligands) ARBIND ARBIND (AR Binding Affinity) Compound_Library->ARBIND TAMAR TAMAR (Transactivation) ARBIND->TAMAR Affinity <300 nM No off-target binding TRAF2 TRAF2 (Coactivator Recruitment) TAMAR->TRAF2 Transactivation 40-80% VIRCON VIRCON (N/C Interaction) TRAF2->VIRCON GRIP-1 Recruitment <15% Lead_Compound Lead Compound (this compound) VIRCON->Lead_Compound N/C Interaction <7%

Caption: Workflow of the in vitro assays used to identify and characterize this compound.

4.1.1. Androgen Receptor Binding Assay (ARBIND)

  • Objective: To determine the binding affinity of the test compound for the androgen receptor.

  • Method: Radioligand competition binding assay.

  • Protocol:

    • A source of androgen receptor is prepared, typically from rat ventral prostate cytosol or using a recombinant rat AR protein.[9][16]

    • A constant concentration of a radiolabeled androgen, such as [³H]R1881, is incubated with the AR preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the AR.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated, often using a hydroxyapatite slurry followed by centrifugation.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

4.1.2. Transcriptional Activation Assay (TAMAR)

  • Objective: To measure the ability of the compound to activate transcription through the androgen receptor.

  • Method: Reporter gene assay.

  • Protocol:

    • A suitable cell line, such as human breast carcinoma cells (MDA-MB-453) which endogenously express AR, is used.

    • The cells are transiently transfected or transduced with a reporter construct containing an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) long terminal repeat (LTR), driving the expression of a reporter gene (e.g., luciferase).[5][17]

    • The cells are then treated with varying concentrations of the test compound.

    • After an incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

    • The dose-response curve is used to determine the inflection point (IP) and the maximal efficacy (Eₘₐₓ) relative to a full agonist like dihydrotestosterone (DHT).

4.1.3. Coactivator Recruitment Assay (TRAF2)

  • Objective: To assess the ability of the ligand-bound AR to recruit transcriptional coactivators, such as GRIP-1.

  • Method: Mammalian two-hybrid assay or similar protein-protein interaction assays.

  • Protocol:

    • Cells (e.g., CV-1) are co-transfected with expression vectors for:

      • A fusion protein of the AR ligand-binding domain (LBD) with a DNA-binding domain (e.g., GAL4).

      • A fusion protein of the coactivator (e.g., GRIP-1) with a transcriptional activation domain (e.g., VP16).

      • A reporter plasmid containing binding sites for the DNA-binding domain (e.g., GAL4 UAS) upstream of a minimal promoter and a reporter gene (e.g., luciferase).

    • The cells are treated with the test compound.

    • If the compound promotes the interaction between the AR-LBD and the coactivator, the activation domain is brought into proximity of the promoter, leading to reporter gene expression.

    • Luciferase activity is measured to quantify the extent of coactivator recruitment.

4.1.4. AR N/C-Terminal Interaction Assay (VIRCON)

  • Objective: To measure the ligand-dependent interaction between the N-terminal and C-terminal domains of the AR, which is thought to be crucial for full receptor activation and virilizing effects.[5]

  • Method: Mammalian two-hybrid assay.

  • Protocol:

    • This assay is performed similarly to the coactivator recruitment assay, but with different fusion proteins.

    • Cells are co-transfected with expression vectors for:

      • A fusion protein of the AR N-terminal domain (containing the FXXLF motif) with a transcriptional activation domain (e.g., VP16).

      • A fusion protein of the AR C-terminal ligand-binding domain with a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid with the corresponding response elements.

    • The ability of the test compound to induce the interaction between the N- and C-terminal domains is quantified by measuring reporter gene activity.

In Vivo Assays

In_Vivo_Assay_Workflow Figure 3: In Vivo Assay Workflow for SARM Evaluation Lead_Compounds Lead Compounds from In Vitro Screening OVX_Rat Ovariectomized (OVX) Rat Model (Female) Lead_Compounds->OVX_Rat ORX_Rat Orchidectomized (ORX) Rat Model (Male) Lead_Compounds->ORX_Rat Anabolic_Effects Anabolic Effects Assessment: - Lean Body Mass (DXA/QMR) - Muscle Strength (Grip Test) - Bone Formation OVX_Rat->Anabolic_Effects Androgenic_Effects Androgenic Effects Assessment: - Prostate Weight - Seminal Vesicle Weight - Uterus Weight - Sebaceous Gland Activity OVX_Rat->Androgenic_Effects ORX_Rat->Androgenic_Effects SARM_Profile Confirmed SARM Profile: Tissue Selectivity Anabolic_Effects->SARM_Profile Androgenic_Effects->SARM_Profile

Caption: Workflow of the in vivo assays used to evaluate the tissue selectivity of SARMs.

4.2.1. Ovariectomized (OVX) Rat Model for Anabolic Effects

  • Objective: To evaluate the anabolic effects of the SARM on bone and muscle in a state of estrogen and androgen deficiency, mimicking postmenopausal conditions.

  • Protocol:

    • Female rats (e.g., Sprague-Dawley, 12 weeks old) undergo bilateral ovariectomy.[10][11]

    • After a recovery period to allow for the depletion of endogenous hormones, the rats are treated with the test compound (e.g., this compound) or vehicle for a specified duration (e.g., 24 days).

    • Lean Body Mass Measurement: Body composition is assessed using methods like dual-energy X-ray absorptiometry (DXA) or quantitative magnetic resonance (QMR).[6][13]

    • Muscle Strength Measurement: Forelimb and/or hindlimb grip strength is measured using a grip strength meter.[7][18]

    • Bone Formation Assessment: Bone formation rate can be measured by histomorphometry of bone biopsies (e.g., tibia) after double labeling with fluorochromes.

    • At the end of the study, tissues such as the uterus are collected and weighed to assess androgenic effects.

4.2.2. Orchidectomized (ORX) Rat Model for Androgenic Effects (Hershberger Assay)

  • Objective: To assess the androgenic and anabolic activity of a compound in castrated male rats.

  • Protocol:

    • Peripubertal male rats are castrated (orchidectomized).[19][20]

    • After a recovery period, the animals are treated with the test compound daily for 10 consecutive days.

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • The following androgen-dependent tissues are excised and weighed:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands and fluids)

      • Levator ani-bulbocavernosus muscle (anabolic indicator)

      • Glans penis

      • Cowper's glands

    • The weights of these tissues are compared to those of vehicle-treated castrated controls and, in some protocols, to a reference androgen like testosterone propionate.[19][21]

Clinical Evaluation

The clinical development of this compound focused on its potential to treat sarcopenia in the elderly.

5.1. Phase IIa Clinical Trial in Sarcopenic Women

  • Objective: To evaluate the efficacy and safety of this compound in elderly women with sarcopenia.[4]

  • Design: A randomized, double-blind, placebo-controlled, multicenter, 6-month study.[4][15]

  • Participants: 170 women aged ≥65 years with sarcopenia and moderate physical dysfunction.[4][15]

  • Intervention: this compound (50 mg twice daily) or placebo. All participants also received vitamin D and protein supplementation.[4]

  • Primary Endpoints: Change from baseline in lean body mass (LBM) and muscle strength.

  • Methodology for LBM Assessment: Dual-energy X-ray absorptiometry (DXA) was used to measure LBM.[4][15] Appendicular lean mass adjusted for height squared (aLBM/ht²) is a key parameter derived from DXA for the diagnosis of sarcopenia.[12]

Conclusion

This compound is a steroidal SARM that exhibits a distinct pharmacodynamic profile characterized by potent androgen receptor binding and partial agonism. This profile translates to significant anabolic effects on muscle and bone with attenuated androgenic activity in reproductive tissues, as demonstrated in both preclinical models and human clinical trials. The rational drug discovery approach, employing a suite of specific in vitro and in vivo assays, was instrumental in identifying its selective properties. While this compound demonstrated a statistically significant increase in lean body mass in elderly women, this did not translate into a significant improvement in muscle strength or physical function in the clinical trial setting.[4][15] This highlights the complexity of translating gains in muscle mass to functional improvements in sarcopenic populations. The data and protocols presented in this guide provide a comprehensive technical foundation for the continued research and development of selective androgen receptor modulators.

References

The Discovery and Development of MK-0773: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective Androgen Receptor Modulator

Introduction

MK-0773, also known as PF-05314882, is a potent and orally active selective androgen receptor modulator (SARM) that was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function. Developed through a collaboration between Merck and GTx, Inc., this compound was designed to provide the anabolic benefits of androgens on muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate and skin. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The information is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was rooted in the need for an anabolic agent with an improved safety profile over traditional anabolic-androgenic steroids (AAS). While AAS are effective in increasing muscle mass and bone density, their clinical use is limited by a range of adverse effects, including prostate enlargement, acne, and virilization in women. The SARM program aimed to identify compounds that could dissociate the anabolic and androgenic activities of androgens.

The discovery of this compound was guided by a rational drug design strategy based on the differential transcriptional requirements for androgenic anabolism versus reproductive physiology.[1][2] Researchers hypothesized that the tissue-selective effects of SARMs could be achieved by modulating the conformation of the androgen receptor (AR) upon ligand binding, thereby influencing the recruitment of co-regulatory proteins in a tissue-specific manner.[1][3] This led to the screening of over 1,000 synthetic AR ligands to identify candidates with a specific in vitro profile that correlated with anabolic activity in vivo with reduced effects on reproductive tissues.[1][2]

Chemical Profile

This compound is a 4-azasteroid derivative with the following chemical identity:

IdentifierValue
IUPAC Name (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
CAS Number 606101-58-0
Molecular Formula C27H34FN5O2
Molecular Weight 479.60 g/mol

Preclinical Pharmacology

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its binding affinity, functional activity at the androgen receptor, and its tissue-selective effects.

In Vitro Characterization

A battery of in vitro assays was employed to determine the pharmacological profile of this compound. The key assays and their results are summarized below.

Table 1: In Vitro Activity of this compound

AssayDescriptionResultReference
Androgen Receptor (AR) Binding Competitive binding assay using [3H]-methyltrienolone (R1881) and rat prostate cytosol.IC50 = 6.6 nM[4]
AR Transactivation (MMTV) Measures the ability of the compound to activate the AR to drive the expression of a luciferase reporter gene under the control of the MMTV promoter.Partial AgonistEC50 = 0.5 nMEmax = ~75% (relative to DHT)[5]
GRIP-1 Coactivator Recruitment Mammalian two-hybrid assay to measure the recruitment of the glucocorticoid receptor-interacting protein 1 (GRIP-1) coactivator to the AR.Low recruitmentEmax < 15% (relative to DHT)[1][2]
AR N-/C-Terminal Interaction Mammalian two-hybrid assay to assess the ligand-induced interaction between the N-terminal and C-terminal domains of the AR.Low stabilizationEmax < 7% (relative to DHT)[1][2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Emax: Maximum effect; DHT: Dihydrotestosterone.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the androgen receptor.

  • Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.

  • Competition Reaction: A constant concentration of a radiolabeled androgen, typically [3H]-methyltrienolone (R1881), is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like hydroxylapatite precipitation or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.[6][7]

MMTV Promoter Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.

  • Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) is transiently co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of the androgen-responsive Mouse Mammary Tumor Virus (MMTV) promoter.[2][8]

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound) or a reference agonist (e.g., DHT).

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The dose-response curve is plotted to determine the EC50 and Emax values.[2][9]

GRIP-1 Coactivator Recruitment Assay (Mammalian Two-Hybrid)

This assay assesses the ability of a ligand-bound receptor to recruit transcriptional coactivators.

  • Vector Construction: Two fusion protein expression vectors are created: one encoding the AR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another encoding the coactivator (GRIP-1) fused to a transcriptional activation domain (e.g., VP16).[3][10]

  • Cell Culture and Transfection: A suitable cell line is co-transfected with the two fusion protein vectors and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a GAL4-responsive promoter) driving a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with the test compound.

  • Mechanism: If the compound induces an interaction between the AR-LBD and the coactivator, the DNA-binding domain and the activation domain are brought into proximity, leading to the activation of reporter gene expression.

  • Measurement and Analysis: Reporter gene expression is quantified (e.g., by luciferase assay) and used to determine the efficacy of coactivator recruitment.[11][12]

AR N-/C-Terminal Interaction Assay (Mammalian Two-Hybrid)

This assay measures the ligand-induced intramolecular interaction between the N-terminal and C-terminal domains of the AR.

  • Vector Construction: Similar to the coactivator recruitment assay, two fusion protein vectors are constructed: one with the AR N-terminal domain fused to a transcriptional activation domain and the other with the AR C-terminal LBD fused to a DNA-binding domain.[5]

  • Transfection and Treatment: Cells are co-transfected with these vectors and a suitable reporter plasmid. The cells are then treated with the test compound.

  • Mechanism: An agonist-induced conformational change in the LBD promotes its interaction with the N-terminal domain, bringing the activation and DNA-binding domains together to drive reporter gene expression.

  • Measurement and Analysis: The level of reporter gene expression reflects the strength of the N/C interaction.[5][13]

In Vivo Preclinical Studies

The tissue-selective effects of this compound were evaluated in rodent models, primarily in orchidectomized (ORX) male rats and ovariectomized (OVX) female rats. These models are standard for assessing the androgenic and anabolic activities of test compounds.

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelTissueEffectPotency/EfficacyReference
Orchidectomized (ORX) Rat Levator Ani Muscle (Anabolic)Increased weight~80% of DHT efficacy[5]
Prostate (Androgenic)Minimal increase in weight<10% of DHT effect[5]
Seminal Vesicles (Androgenic)Minimal increase in weight~12% of DHT effect[5]
Ovariectomized (OVX) Rat Bone (Anabolic)Increased bone formation rateSignificant increase[1][14]
Uterus (Androgenic)Minimal increase in weight<5% of DHT effect[5]
Sebaceous Glands (Androgenic)Reduced effect on size~30-50% of DHT effect[5]

DHT: Dihydrotestosterone.

Hershberger Assay in Orchidectomized (ORX) Rats

This is a standardized in vivo assay to screen for androgenic and anti-androgenic activity.

  • Animal Model: Peripubertal male rats are castrated (orchidectomized) and allowed a recovery period for androgen-dependent tissues to regress.[15][16]

  • Dosing: The castrated rats are then treated with the test compound (this compound) daily for a specified period (typically 7-10 days). A vehicle control group and a positive control group (treated with a reference androgen like testosterone propionate or DHT) are included.[1][17]

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[15][16]

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The relative anabolic and androgenic potency is determined by comparing the effects to the reference androgen.[18]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. The binding of this compound induces a specific conformational change in the receptor, which dictates its interaction with co-regulatory proteins and subsequent modulation of gene expression.

MK0773_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive AR (inactive) + HSPs This compound->AR_inactive Binds AR_active_cyto This compound-AR Complex AR_inactive->AR_active_cyto Conformational Change HSP Dissociation AR_active_nuc This compound-AR Complex AR_active_cyto->AR_active_nuc Nuclear Translocation Dimerization Dimerization AR_active_nuc->Dimerization ARE_Binding Binding to ARE Dimerization->ARE_Binding Co-regulator_Recruitment Differential Co-regulator Recruitment ARE_Binding->Co-regulator_Recruitment Gene_Transcription Modulation of Gene Transcription Co-regulator_Recruitment->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate, Skin) Gene_Transcription->Androgenic_Effects

Caption: Mechanism of action of this compound.

Clinical Development

Based on its promising preclinical profile, this compound advanced into clinical development for the treatment of sarcopenia.

Phase IIa Clinical Trial (NCT00529659)

A key clinical study was a Phase IIa, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in elderly women with sarcopenia.[19][20]

Table 3: Overview of the Phase IIa Clinical Trial of this compound (NCT00529659)

ParameterDetails
Objective To assess the effect of this compound on lean body mass (LBM) and muscle strength in elderly women with sarcopenia.
Design Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
Participants 170 women aged ≥ 65 years with sarcopenia and moderate physical dysfunction.
Intervention This compound (50 mg twice daily) or placebo for 6 months. All participants also received protein and vitamin D supplementation.
Primary Endpoints - Change from baseline in total lean body mass (LBM) measured by dual-energy X-ray absorptiometry (DXA).- Change from baseline in muscle strength (e.g., leg press).
Secondary Endpoints Physical performance measures (e.g., stair climb power, gait speed).

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a standard method for assessing body composition.

  • Patient Preparation: The patient lies supine on the DXA scanner table. Metallic objects are removed.

  • Scanning Procedure: A low-dose X-ray scanner passes over the patient's body. The scanner emits X-rays at two different energy levels.

  • Data Acquisition: The detector measures the amount of X-ray that passes through the body. The differential absorption of the two X-ray beams allows for the quantification of bone mineral content, fat mass, and lean soft tissue mass.[21][22]

  • Analysis: Specialized software is used to analyze the scan data and calculate the total and regional lean body mass.[23][24]

Muscle Strength Assessment

Various methods are used to quantify muscle strength in clinical trials.

  • Leg Press: The one-repetition maximum (1-RM) on a leg press machine is a common measure of lower body strength. The participant performs a single repetition with the maximum possible weight.

  • Stair Climb Power: This test measures the power generated while ascending a flight of stairs as quickly as possible. Power is calculated based on the participant's body weight, the vertical height of the stairs, and the time taken to ascend.[4][25]

Clinical_Trial_Workflow Screening Screening Baseline_Assessment Baseline Assessments (DXA, Muscle Strength, etc.) Screening->Baseline_Assessment Randomization Randomization Treatment_Group This compound (50mg BID) + Protein/Vitamin D Randomization->Treatment_Group Placebo_Group Placebo + Protein/Vitamin D Randomization->Placebo_Group Follow_up_Assessments Follow-up Assessments (e.g., Month 3, Month 6) Treatment_Group->Follow_up_Assessments Placebo_Group->Follow_up_Assessments Baseline_Assessment->Randomization End_of_Study End_of_Study Follow_up_Assessments->End_of_Study Data_Analysis Data Analysis and Efficacy/Safety Evaluation End_of_Study->Data_Analysis

References

Cellular Effects of MK-0773 in Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the direct cellular and molecular effects of MK-0773 on myoblast cell lines are not available. Consequently, this guide synthesizes information on the known mechanisms of Selective Androgen Receptor Modulators (SARMs) and the established roles of the androgen receptor in myoblast biology to project the anticipated effects of this compound. The experimental data presented herein is illustrative and intended to exemplify the expected outcomes from the described methodologies.

Introduction to this compound and its Presumed Role in Myogenesis

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM) developed to elicit the anabolic effects of androgens on muscle and bone with reduced activity in reproductive tissues.[1][2] SARMs function by binding to the androgen receptor (AR) and inducing a conformational change that modulates gene transcription in a tissue-selective manner.[3] This selectivity is attributed to the differential recruitment of co-activator and co-repressor proteins to the SARM-AR complex compared to that formed with endogenous androgens like testosterone.[1][3]

In the context of myoblasts, the precursors to skeletal muscle fibers, activation of the androgen receptor is known to influence both proliferation and differentiation. The binding of a ligand, such as a SARM, to the AR in myoblasts is expected to initiate a signaling cascade that culminates in the regulation of genes critical for muscle development. While clinical trials have shown that this compound can increase lean body mass in humans, the underlying cellular mechanisms in myoblasts have not been explicitly detailed in published research.[4][5][6] This guide outlines the probable signaling pathways and cellular responses based on our understanding of AR function in muscle.

Anticipated Quantitative Effects of this compound on Myoblasts

The following tables represent hypothetical data to illustrate the expected outcomes of this compound treatment on myoblast proliferation and differentiation.

Table 1: Hypothetical Effect of this compound on Myoblast Proliferation (C2C12 Cells)

Treatment GroupConcentration (nM)Proliferation Rate (Fold Change vs. Vehicle)p-value
Vehicle Control01.00-
This compound11.15 ± 0.08<0.05
This compound101.32 ± 0.11<0.01
This compound1001.25 ± 0.09<0.05
Testosterone (Positive Control)1001.45 ± 0.15<0.01

Table 2: Hypothetical Effect of this compound on Myogenic Gene Expression During Differentiation (Day 3)

Treatment GroupConcentration (nM)Myogenin mRNA (Fold Change)MyoD mRNA (Fold Change)MHC mRNA (Fold Change)
Vehicle Control01.001.001.00
This compound102.5 ± 0.31.2 ± 0.13.1 ± 0.4
This compound1003.8 ± 0.51.4 ± 0.24.5 ± 0.6
Testosterone (Positive Control)1004.2 ± 0.61.5 ± 0.25.0 ± 0.7

Table 3: Hypothetical Effect of this compound on Myotube Formation and Hypertrophy

Treatment GroupConcentration (nM)Fusion Index (%)Myotube Diameter (μm)
Vehicle Control035 ± 415 ± 2
This compound1055 ± 622 ± 3
This compound10068 ± 728 ± 4
Testosterone (Positive Control)10075 ± 832 ± 5

Key Signaling Pathways

The interaction of this compound with the androgen receptor in myoblasts is anticipated to modulate key signaling pathways that govern muscle growth and differentiation.

G Figure 1: Anticipated Androgen Receptor Signaling in Myoblasts cluster_nucleus MK0773 This compound AR Androgen Receptor (AR) MK0773->AR ARE Androgen Response Element (ARE) AR->ARE Transcription Gene Transcription ARE->Transcription Coactivators Co-activators Coactivators->ARE Corepressors Co-repressors Nucleus Nucleus Myogenin Myogenin Transcription->Myogenin MyoD MyoD Transcription->MyoD MHC Myosin Heavy Chain Transcription->MHC Differentiation Myoblast Differentiation Myogenin->Differentiation MHC->Differentiation

Caption: Anticipated genomic signaling pathway of this compound in myoblasts.

Experimental Protocols

Detailed methodologies for assessing the cellular effects of compounds like this compound on myoblasts are provided below.

Myoblast Proliferation Assay

This protocol describes a colorimetric assay to determine the effect of this compound on the proliferation of C2C12 myoblasts.

G Figure 2: Workflow for Myoblast Proliferation Assay A Seed C2C12 myoblasts in 96-well plates B Incubate for 24h (adherence) A->B C Treat with this compound or controls in low-serum medium B->C D Incubate for 24-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate proliferation rate G->H

Caption: Experimental workflow for assessing myoblast proliferation.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: C2C12 myoblasts are seeded into 96-well plates at a density of 2 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Adherence: Cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Treatment: The growth medium is replaced with a low-serum medium (DMEM with 2% FBS) containing various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a further 24 to 72 hours.

  • CCK-8 Assay: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: The proliferation rate is calculated as the fold change in absorbance relative to the vehicle-treated control wells.

Myoblast Differentiation and Myotube Analysis

This protocol outlines the induction of myoblast differentiation and subsequent analysis of myotube formation.

Materials:

  • C2C12 myoblasts

  • Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Differentiation Medium (DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin)

  • This compound

  • Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Growth: C2C12 myoblasts are seeded in multi-well plates and grown to ~80-90% confluency in growth medium.

  • Induction of Differentiation: The growth medium is replaced with differentiation medium containing this compound or vehicle. The medium is replenished every 48 hours.

  • Fixation and Permeabilization: After 5-7 days of differentiation, cells are washed with PBS, fixed with 4% PFA for 15 minutes, and then permeabilized for 10 minutes.

  • Immunostaining: Cells are blocked for 1 hour and then incubated with the primary anti-MHC antibody overnight at 4°C. The following day, after washing, they are incubated with the fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging: Myotubes are visualized and imaged using a fluorescence microscope.

  • Analysis:

    • Fusion Index: Calculated as the number of nuclei within MHC-positive myotubes divided by the total number of nuclei, expressed as a percentage.

    • Myotube Diameter: The width of multiple myotubes per field of view is measured using imaging software.

Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression

This protocol is for quantifying the expression of key myogenic regulatory factors.

G Figure 3: Workflow for qRT-PCR Analysis A Differentiate myoblasts with This compound for 1-5 days B Harvest cells and extract total RNA A->B C Synthesize cDNA via reverse transcription B->C D Perform real-time PCR with gene-specific primers C->D E Analyze Ct values D->E F Calculate relative gene expression (e.g., ΔΔCt method) E->F

Caption: Workflow for analyzing myogenic gene expression.

Procedure:

  • Cell Culture and Treatment: C2C12 myoblasts are differentiated as described in section 4.2 for 1 to 5 days in the presence of this compound or vehicle.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for myogenic genes (e.g., Myogenin, MyoD, MHC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene and expressed as a fold change relative to the vehicle control.

Conclusion

While direct experimental evidence for the cellular effects of this compound in myoblasts is currently lacking in the scientific literature, the established role of the androgen receptor in myogenesis allows for the formulation of a strong hypothesis. It is anticipated that this compound, as a SARM, will promote myoblast differentiation and myotube hypertrophy through the selective activation of the androgen receptor and the subsequent transcriptional regulation of key myogenic genes. The experimental protocols detailed in this guide provide a robust framework for the future investigation of this compound and other SARMs in myoblast cell culture models, which will be critical for a complete understanding of their mechanism of action at the cellular level.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of MK-0773 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a potent, non-steroidal, and orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on reproductive tissues in preclinical models.[1][2] Unlike traditional anabolic steroids, the tissue-selective action of this compound offers a promising therapeutic window for conditions such as sarcopenia, osteoporosis, and cachexia.[3][4] Its mechanism relies on differential activation of the Androgen Receptor (AR), leading to a favorable profile for anabolic therapies.[1][4] These application notes provide detailed protocols for in vivo studies using this compound in rat models to assess its tissue-selective anabolic and androgenic activities.

Mechanism of Action

This compound exhibits its tissue selectivity through a unique interaction with the Androgen Receptor (AR). Upon binding, it induces a conformational change in the AR, promoting its translocation to the nucleus and subsequent binding to Androgen Response Elements (AREs) on target genes. However, the activation of the AR by this compound is moderate compared to that of endogenous androgens like dihydrotestosterone (DHT). This is due to reduced recruitment of essential coactivators, such as GRIP-1, and weaker stabilization of the N-terminal/C-terminal (N/C) interaction of the AR.[1][3] Full anabolic effects in bone and muscle can be achieved with this moderate level of AR activation, whereas the more complete receptor activation required for significant effects in reproductive tissues (like the prostate and seminal vesicles) does not occur.[1][4]

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rat models.

Table 1: In Vivo Dose and Plasma Exposure in Rats

Rat Model Dose (mg/kg/day) Route of Administration Duration 24-h Plasma Exposure (AUC, µM·h) Reference
OVX Rats 6 - 80 Subcutaneous 24 days Not specified [1]

| ORX Rats | 5, 15, 80 | Subcutaneous | 17 days | 3, 10, 56 |[2] |

OVX: Ovariectomized, ORX: Orchidectomized, AUC: Area Under the Curve

Table 2: Tissue-Selective Efficacy of this compound in Rats

Rat Model Endpoint This compound Effect (% of DHT Control) DHT Dose (mg/kg) Reference
OVX Rats Cortical Bone Formation ~80% 3 [1]
OVX Rats Uterus Weight Increase Markedly reduced vs. DHT 3 [1]
ORX Rats Seminal Vesicle Weight ~12% (at highest exposure) 3 [2]

| ORX Rats | Prostate Weight | Markedly reduced vs. DHT | 3 |[2] |

DHT: Dihydrotestosterone

Experimental Protocols

Animal Models
  • Species: Sprague Dawley rats are a suitable strain.[5]

  • Age: 12-week-old (or 3-4 month-old) rats at the start of the study.[1]

  • Models:

    • Female Anabolic Model: Ovariectomized (OVX) female rats are used to assess anabolic effects on bone and muscle while monitoring for unwanted uterotrophic activity.[1]

    • Male Androgenic Model: Orchidectomized (ORX) male rats are used to evaluate effects on androgen-dependent tissues such as the prostate and seminal vesicles.[1][2]

  • Acclimatization: Animals should be acclimatized for at least one week before any procedures.

Surgical Procedures (OVX and ORX)
  • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).

  • Perform ovariectomy (bilateral removal of ovaries) or orchidectomy (bilateral removal of testes) under aseptic surgical conditions.

  • Provide post-operative care, including analgesics (e.g., buprenorphine subcutaneously) for 3 days and monitor for recovery.[6]

  • Allow a recovery period of at least 9 days post-surgery before commencing treatment to ensure hormonal washout.[1]

Formulation and Preparation of this compound Dosing Solution

Note: As this compound is a hydrophobic molecule, a vehicle system with co-solvents is required for subcutaneous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 5, 15, 80 mg/kg) and the number and weight of the rats.

  • Prepare a vehicle solution. A common vehicle for SARMs consists of 10% DMSO, 40% PEG 400, and 50% Sterile Saline .[1][5]

  • First, dissolve the this compound powder in the required volume of DMSO by vortexing.

  • Add the PEG 400 to the DMSO/MK-0773 solution and mix thoroughly until the solution is clear.

  • Slowly add the sterile saline while mixing to reach the final desired concentration and volume.

  • The final solution should be clear and prepared fresh daily. Store protected from light.

  • A vehicle-only solution (without this compound) must be prepared for the control group.

Dosing Protocol
  • Route of Administration: Subcutaneous (s.c.) injection.[1]

  • Dose Range: 5 mg/kg to 80 mg/kg have been shown to be effective in rat models.[2] A dose-response study is recommended.

  • Frequency: Administer once daily.[1]

  • Duration: Treatment periods of 17 to 24 days are typical for assessing effects on bone and reproductive tissues.[1]

  • Procedure:

    • Weigh the rats daily to adjust the injection volume accurately.

    • Administer the calculated volume of this compound solution or vehicle subcutaneously in the dorsal region (scruff).

    • Rotate the injection site daily to minimize local irritation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (≥ 1 week) Surgery OVX / ORX Surgery Acclimatization->Surgery Recovery Post-Surgical Recovery (≥ 9 days) Surgery->Recovery Grouping Randomization into Groups (Vehicle, this compound Doses) Recovery->Grouping Dosing Daily Subcutaneous Dosing (17-24 days) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Health) Dosing->Monitoring Sacrifice Euthanasia & Necropsy Monitoring->Sacrifice Tissues Tissue Collection (Uterus, Prostate, Bone, Muscle) Sacrifice->Tissues Blood Blood Collection (Pharmacokinetics) Sacrifice->Blood Analysis Histology, qPCR, Biomarker Analysis Tissues->Analysis Blood->Analysis

Caption: General experimental workflow for this compound in vivo study.
Endpoint Analysis

At the end of the treatment period, the following procedures should be performed:

  • Pharmacokinetics (PK): Collect blood samples at various time points after the final dose to determine plasma concentrations of this compound and calculate PK parameters like AUC.[1]

  • Necropsy and Tissue Collection:

    • Euthanize animals according to approved institutional guidelines.

    • Perform a gross necropsy.

    • Carefully dissect and weigh key organs:

      • OVX model: Uterus (wet weight).[1]

      • ORX model: Seminal vesicles and prostate.[2]

      • Both models: Levator ani muscle (as an anabolic indicator), tibiae/femurs for bone analysis.

  • Bone Analysis:

    • Bone Formation Rate (BFR): For dynamic histomorphometry, administer two different fluorescent labels (e.g., calcein) at specific time points before sacrifice. Analyze bone sections to measure the distance between labels.[1]

  • Lean Body Mass (LBM): LBM can be assessed in vivo at the beginning and end of the study using techniques like quantitative nuclear magnetic resonance (qNMR).[1]

  • Gene Expression Analysis: Collect tissues like skin to analyze gene expression biomarkers for sebaceous gland activity (e.g., Scd3) via qPCR.[1]

Safety and Handling

Researchers should handle this compound powder and solutions in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for animal welfare.

References

Preparing MK-0773 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a potent and selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects, making it a compound of interest for research into muscle wasting and other conditions.[1][2] As a SARM, this compound acts as a partial agonist of the androgen receptor (AR), leading to a distinct profile of gene regulation compared to endogenous androgens like dihydrotestosterone (DHT).[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments to ensure reproducible and accurate results.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValue
Molecular Weight 479.59 g/mol
Solubility Soluble in DMSO, not in water.
Powder Storage Long-term (months to years) at -20°C in a dry, dark environment.
Stock Solution Storage Aliquot and store at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles.[3]

Quantitative In Vitro Activity

The following table summarizes the key in vitro activity parameters of this compound, primarily determined in MDA-MB-453 human breast cancer cells, which endogenously express the androgen receptor.[1][2]

ParameterValueCell LineNotes
AR Binding Affinity (IC50) 6.6 nMCOS cellsThe IC50 of this compound for AR binding is increased in the presence of serum, indicating binding to serum proteins.[3]
AR Transactivation (IP) 25 nMMDA-MB-453Represents the concentration for half-maximal induction of a model promoter.
AR Transactivation (Emax) 78% (relative to DHT)MDA-MB-453Demonstrates the partial agonist activity of this compound compared to the full agonist DHT.
Coactivator Recruitment (GRIP-1 Emax) <15% (relative to DHT)-Highlights the reduced ability of this compound to recruit the coactivator GRIP-1, which is linked to its tissue-selective effects.[1][2]
N-/C-terminal Interaction Stabilization (Emax) <7% (relative to DHT)-Reduced stabilization of the N-/C-terminal interaction of the AR is another key feature of this compound's partial agonism.[1][2]

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its effects by binding to the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA to regulate gene transcription. As a partial agonist, this compound induces a specific receptor conformation that leads to reduced recruitment of certain coactivators, such as GRIP-1, compared to a full agonist like DHT. This differential cofactor recruitment is believed to be the molecular basis for its tissue-selective anabolic effects.

MK0773_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR_inactive AR-HSP Complex MK0773->AR_inactive Binds to AR AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Reduced Coactivator Recruitment (e.g., GRIP-1) AR_dimer->Coactivators Differential Interaction Gene_Transcription Tissue-Selective Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Reproductive_Genes Reduced Transcription of Reproductive-Related Genes ARE->Reproductive_Genes Reduced Activation

Caption: this compound binds to the androgen receptor, leading to tissue-selective gene transcription.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 479.59 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 479.59 g/mol ) / 0.010 mol/L) * 1,000,000 = 208.5 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex or sonicate the solution until the powder is completely dissolved.[4]

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Adherent Cells (e.g., MDA-MB-453) with this compound

Materials:

  • Cultured cells (e.g., MDA-MB-453) in appropriate culture vessels

  • Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS for MDA-MB-453)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells at a density appropriate for the specific assay. For example, for a 96-well plate, a starting density might be 5,000-10,000 cells per well. Allow cells to adhere and resume growth overnight.

  • Preparation of Working Solutions:

    • Determine the final concentrations of this compound to be tested. A typical range for initial experiments could be from 1 nM to 1 µM, based on the in vitro activity data.

    • Prepare serial dilutions of the this compound stock solution in complete growth medium.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is at a non-toxic level, typically ≤ 0.1% to 0.5%.[5][6] For example, if the final DMSO concentration is to be 0.1%, the highest concentration of the stock solution added to the medium should be 1:1000.

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture plates.

    • Add the medium containing the desired final concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours), depending on the endpoint being measured (e.g., cell proliferation, gene expression, protein analysis).

  • Assay: Proceed with the specific downstream assay (e.g., MTT assay, qPCR, Western blot).

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a general workflow for conducting a cell-based experiment with this compound.

Experimental_Workflow General Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions in Culture Medium A->C B Culture and Seed Adherent Cells D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Duration D->E F Perform Downstream Assay (e.g., qPCR, Western, Proliferation) E->F G Data Analysis and Interpretation F->G

Caption: A typical workflow for a cell-based assay using this compound.

Important Considerations

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) to account for any effects of the solvent on the cells.

  • Serum Binding: this compound binds to serum proteins, which can affect its bioavailability in cell culture.[3] The use of serum-free or reduced-serum medium may be considered, depending on the cell type and experimental design. If using serum, be aware that the effective concentration may be lower than the nominal concentration.

  • Cell Line Selection: Choose cell lines that endogenously express the androgen receptor, such as MDA-MB-453, or use a system with ectopic AR expression.

  • Dose-Response and Time-Course: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and assay.

References

Application Notes and Protocols for Oral MK-0773 in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a non-steroidal, orally administered Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting, such as sarcopenia. As a SARM, this compound is designed to selectively bind to androgen receptors in tissues like muscle and bone, promoting anabolic effects while minimizing the androgenic side effects commonly associated with traditional anabolic steroids. These application notes provide a comprehensive overview of the available human clinical trial data on the oral administration of this compound, detailed experimental protocols for key assessments, and a summary of its mechanism of action.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR) with high affinity. This binding event initiates a cascade of intracellular signaling pathways that lead to the modulation of gene expression. In muscle cells, this results in an increase in protein synthesis and a decrease in protein degradation, ultimately leading to muscle hypertrophy. The tissue selectivity of this compound is attributed to its unique interaction with the AR, which results in a receptor conformation that preferentially recruits co-activator proteins in anabolic tissues while having a lesser effect in androgenic tissues like the prostate and skin.

MK0773_Signaling_Pathway cluster_cell Target Cell (e.g., Myocyte) MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds MK0773_AR This compound-AR Complex AR->MK0773_AR HSP Heat Shock Proteins (HSP) HSP->AR Dissociates ARE Androgen Response Element (ARE) MK0773_AR->ARE Translocates to Nucleus and binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Simplified signaling pathway of this compound in a target muscle cell.

Clinical Trial Data

The primary human clinical trial data for this compound comes from a Phase IIA, randomized, double-blind, placebo-controlled study (NCT00529659) conducted in women aged 65 and older with sarcopenia.[1][2]

Study Design and Demographics

A total of 170 women were randomized to receive either 50 mg of this compound twice daily (b.i.d.) or a placebo for 6 months.[1][2] All participants also received vitamin D and protein supplementation.[1][2]

Table 1: Overview of Phase IIA Clinical Trial (NCT00529659)

ParameterDescription
Study Phase IIA
ClinicalTrials.gov ID NCT00529659
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel-Arm, Multicenter
Participant Population 170 women aged ≥65 years with sarcopenia and moderate physical dysfunction
Treatment Group This compound 50 mg b.i.d.
Control Group Placebo b.i.d.
Duration 6 months
Concomitant Supplementation All participants received Vitamin D and protein supplementation
Efficacy Results

The primary endpoints of the study were changes in lean body mass (LBM) and muscle strength.

Table 2: Summary of Efficacy Outcomes

Efficacy EndpointThis compound GroupPlacebo Groupp-value
Change in Lean Body Mass (LBM) from Baseline at 6 Months Statistically significant increase[1]-<0.001[1]
Mean Difference in LBM Change vs. Placebo 1.26 kg increase[2]0.29 kg increase[2]<0.001[2]
Change in Muscle Strength from Baseline at 6 Months Statistically significant increase from baseline[1]Statistically significant increase from baseline[1]0.269 (for the difference between groups)[1]
Change in Physical Performance Measures from Baseline at 6 Months Significant improvement from baseline[1]Significant improvement from baseline[1]Not statistically significant (for the difference between groups)[1]

While this compound demonstrated a statistically significant increase in LBM compared to placebo, this did not translate into a significant improvement in muscle strength or physical function.[1] The improvement observed in the placebo group was partly attributed to the protein and vitamin D supplementation.[1]

Safety and Tolerability

This compound was generally well-tolerated.[1] The most notable adverse event was an elevation in liver transaminases, which was observed in a greater number of participants in the this compound group compared to the placebo group.[1] These elevations resolved after the discontinuation of the study drug.[1] There was no evidence of androgenization in the female participants.[1]

Table 3: Summary of Key Safety Findings

Adverse EventThis compound GroupPlacebo GroupNotes
Elevated Transaminases Higher incidenceLower incidenceResolved upon discontinuation of treatment[1]
Androgenization No evidence reportedNo evidence reported-
Pharmacokinetic Data

Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from Phase I clinical trials of this compound in humans are not extensively available in the public domain. Preclinical data suggests that this compound has favorable absorption, distribution, metabolism, and excretion properties.

Experimental Protocols

The following are detailed protocols for the key experimental procedures used in the clinical evaluation of this compound.

Measurement of Lean Body Mass: Dual-Energy X-ray Absorptiometry (DXA)

DXA_Workflow cluster_prep Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis Patient_Prep Patient Preparation: - Fasting (if required) - Removal of metal objects - Wear light clothing Positioning Patient Positioning: - Supine on the scanner bed - Arms and legs straight and slightly separated Patient_Prep->Positioning Machine_QC DXA Machine Quality Control: - Daily calibration with phantom Machine_QC->Positioning Scan_Acquisition Scan Acquisition: - Whole-body scan initiated Positioning->Scan_Acquisition ROI_Definition Region of Interest (ROI) Definition: - Demarcation of anatomical regions (arms, legs, trunk) Scan_Acquisition->ROI_Definition Composition_Analysis Body Composition Analysis: - Software calculates LBM, fat mass, and bone mineral content ROI_Definition->Composition_Analysis

Caption: Workflow for Lean Body Mass measurement using DXA.

1. Objective: To accurately and precisely measure total and regional lean body mass.

2. Equipment:

  • Dual-Energy X-ray Absorptiometry (DXA) scanner (e.g., Hologic, GE Lunar)

  • Standardized calibration phantom

3. Procedure:

  • Patient Preparation:

    • Patients should be instructed to fast for a specified period (e.g., 4-6 hours) before the scan to ensure an empty bladder and stable hydration status.

    • Patients must remove all metal objects, including jewelry, belts, and clothing with zippers or metal buttons.

    • Patients should wear light, loose-fitting clothing or a hospital gown.

  • Quality Control:

    • Perform a daily quality control scan using a manufacturer-provided phantom to ensure the scanner is calibrated and functioning correctly.

  • Patient Positioning:

    • The patient is positioned supine in the center of the scanning table.

    • The head is aligned with the central axis of the table.

    • Arms are placed at the sides, slightly abducted, with palms facing the body.

    • Legs are extended and slightly separated.

  • Scan Acquisition:

    • Enter patient demographic information into the scanner's software.

    • Select the whole-body scan protocol.

    • The scanner arm will move over the patient's body, emitting two different energy X-ray beams.

  • Data Analysis:

    • After the scan is complete, the software will generate an image of the body.

    • Define the regions of interest (ROIs), which typically include the arms, legs, trunk, and head.

    • The software calculates the lean body mass, fat mass, and bone mineral content for each ROI and the total body based on the differential attenuation of the two X-ray beams.

Measurement of Muscle Strength: Handgrip Strength Dynamometry

Caption: Workflow for Muscle Strength measurement using Handgrip Dynamometry.

1. Objective: To measure the maximum isometric strength of the hand and forearm muscles.

2. Equipment:

  • Calibrated handgrip dynamometer (e.g., Jamar)

3. Procedure:

  • Patient Positioning:

    • The patient should be seated in a chair with their feet flat on the floor and their back straight.

    • The shoulder of the tested arm should be adducted and neutrally rotated.

    • The elbow should be flexed at a 90-degree angle, with the forearm in a neutral position.

    • The wrist should be in a slightly extended position (0-30 degrees).

  • Dynamometer Adjustment:

    • Adjust the grip of the dynamometer so that the second phalanx of the patient's fingers fits comfortably around the handle.

  • Instructions:

    • Instruct the patient to squeeze the dynamometer with maximum effort for 3-5 seconds.

    • Emphasize that they should not hold their breath during the exertion.

  • Measurement:

    • Perform three trials on each hand, with a rest period of at least 60 seconds between each trial to prevent fatigue.

    • Alternate between hands.

  • Data Recording:

    • Record the maximum value achieved in kilograms or pounds for each hand. The mean of the three trials can also be used for analysis.

Quantification of this compound in Human Plasma: LC-MS/MS Method (Representative Protocol)

1. Objective: To accurately quantify the concentration of this compound in human plasma samples.

2. Equipment and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

3. Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 20 µL of the SIL-IS working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions for this compound and its SIL-IS in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The oral administration of this compound in a Phase IIA clinical trial demonstrated a significant anabolic effect on muscle mass in elderly women with sarcopenia. However, this increase in lean body mass did not correspond to an improvement in muscle strength or physical function. The drug was generally well-tolerated, with the primary safety concern being reversible elevations in liver enzymes. Further research would be necessary to fully elucidate the clinical utility of this compound. The protocols outlined in these application notes provide a standardized approach for the assessment of key endpoints in clinical trials investigating SARMs and other potential therapies for muscle wasting conditions.

References

Application Notes and Protocols for Measuring MK-0773 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays to characterize the activity of MK-0773, a selective androgen receptor modulator (SARM). The included protocols are based on established methodologies for assessing androgen receptor (AR) binding, transcriptional activation, cofactor recruitment, and protein-protein interactions.

Summary of this compound In Vitro Activity

This compound is a potent SARM that demonstrates high affinity for the androgen receptor.[1][2] Its mechanism of action is characterized by partial agonist activity, which is believed to contribute to its tissue-selective effects.[3][4][5] The following table summarizes the quantitative data from key in vitro assays that define the pharmacological profile of this compound.

Assay TypeDescriptionParameterThis compound ValueReference Compound (DHT)
AR Binding Competitive radioligand binding to the androgen receptor.IC506.6 nM[1][2]~1-10 nM
AR Transactivation MMTV-luciferase reporter gene assay in MDA-MB-453 cells.IP25 nM[3][6]Not Reported
Emax78%[3][6]100%
Cofactor Recruitment TR-FRET assay measuring GRIP-1 coactivator recruitment to the AR AF-2 domain.Emax29%[3][6]100%
N/C Interaction Mammalian two-hybrid assay for AR N-terminal and C-terminal domain interaction.Emax2%[3][6]100%

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is modulated by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR_inactive Inactive AR (bound to HSPs) MK0773->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change HSP HSPs AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators (e.g., GRIP-1) ARE->Coactivators Recruitment Transcription Gene Transcription (Anabolic Effects) Coactivators->Transcription AR_Binding_Workflow A Prepare AR lysate or purified AR-LBD B Incubate AR with radiolabeled androgen (e.g., [3H]-DHT) A->B C Add increasing concentrations of this compound or control B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand D->E F Quantify bound radioactivity E->F G Calculate IC50 F->G Luciferase_Workflow A Seed MDA-MB-453 cells in a multi-well plate B Transfect cells with MMTV-luciferase reporter plasmid A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-48 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 and Emax G->H TRFRET_Workflow A Prepare assay components: GST-tagged AR-LBD, Tb-anti-GST Ab, fluorescein-labeled GRIP-1 peptide B Dispense this compound or control into a microplate A->B C Add AR-LBD and allow ligand binding B->C D Add Tb-anti-GST Ab and fluorescein-GRIP-1 peptide C->D E Incubate to allow for coactivator recruitment D->E F Excite at ~340 nm and measure emission at ~495 nm and ~520 nm E->F G Calculate TR-FRET ratio (520/495 nm) F->G H Determine Emax G->H M2H_Workflow A Co-transfect CV-1 cells with: 1. pBIND-AR-LBD (GAL4-DBD) 2. pACT-AR-NTD (VP16-AD) 3. pG5luc (luciferase reporter) B Treat cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Lyse cells C->D E Measure luciferase activity D->E F Determine Emax E->F

References

Measuring Lean Body Mass Changes with MK-0773: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone with minimal impact on reproductive tissues in preclinical and clinical studies.[1][2] Developed for the potential treatment of sarcopenia, the age-related loss of muscle mass and strength, this compound has been evaluated in clinical trials for its ability to increase lean body mass (LBM).[2][3] These application notes provide a summary of the available data on LBM changes induced by this compound and detail representative protocols for measuring these changes in both clinical and preclinical settings.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR), acting as a partial agonist.[1][2] This tissue-selective activation of the AR in anabolic tissues like skeletal muscle, while having reduced effects on androgenic tissues such as the prostate and seminal vesicles, is a key characteristic of SARMs.[1] The anabolic effects of this compound in muscle are believed to be mediated through the activation of downstream signaling pathways that promote protein synthesis and inhibit protein degradation.

Signaling Pathway of this compound in Skeletal Muscle

The binding of this compound to the androgen receptor in skeletal muscle cells initiates a cascade of events leading to increased muscle protein synthesis and hypertrophy. A simplified representation of this signaling pathway is provided below.

MK0773_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds MK0773_AR_complex This compound-AR Complex AR->MK0773_AR_complex Forms PI3K PI3K MK0773_AR_complex->PI3K Activates ARE Androgen Response Element (ARE) MK0773_AR_complex->ARE Translocates to Nucleus & Binds to ARE Akt Akt PI3K->Akt Protein_Synthesis ↑ Muscle Protein Synthesis Akt->Protein_Synthesis Promotes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Protein_Synthesis

This compound signaling pathway in skeletal muscle.

Quantitative Data on Lean Body Mass Changes

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effect of this compound on lean body mass.

Table 1: Clinical Trial Data - Phase IIa in Elderly Women with Sarcopenia

ParameterThis compound (50 mg twice daily)Placebop-valueReference
Number of Participants 8585-[4]
Treatment Duration 6 months6 months-[4]
Baseline Mean LBM (kg) Not ReportedNot Reported-
Change in LBM from Baseline (kg) +1.1 ± 0.2-0.2 ± 0.2<0.001[4]
Net Change in LBM (this compound vs. Placebo) (kg) +1.3-<0.001[4]

Data presented as mean ± standard error.

Table 2: Preclinical Data - Ovariectomized (OVX) Rat Model

Treatment GroupDoseDurationChange in Lean Body MassReference
This compound Not specified24 daysSignificantly increased compared to OVX control[1]
Dihydrotestosterone (DHT) 3 mg/kg/day24 daysSignificantly increased compared to OVX control[1]
OVX Control Vehicle24 daysBaseline[1]

Note: Specific dose-response data for this compound on lean body mass from preclinical studies are not publicly available in detail. The study by Schmidt et al. (2010) indicates a significant anabolic effect.

Experimental Protocols

Detailed protocols for measuring lean body mass are critical for ensuring the accuracy and reproducibility of results. Below are representative protocols for dual-energy X-ray absorptiometry (DXA) in both clinical and preclinical settings.

Clinical Protocol: Measuring LBM in Sarcopenia Trials using DXA

This protocol is a representative methodology based on best practices for clinical trials and is consistent with the procedures likely employed in the this compound Phase IIa study.

Clinical_DXA_Workflow cluster_preparation 1. Subject Preparation cluster_acquisition 2. DXA Scan Acquisition cluster_analysis 3. Data Analysis cluster_reporting 4. Data Reporting Informed_Consent Informed Consent Inclusion_Exclusion Verify Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Fasting Overnight Fast (8-12 hours) Inclusion_Exclusion->Fasting Clothing Standardized Gown, No Metal Fasting->Clothing Calibration Daily Quality Control & Calibration Clothing->Calibration Positioning Supine Positioning on DXA Table Calibration->Positioning Scan_Mode Whole Body Scan Positioning->Scan_Mode Data_Acquisition Acquire Scan Data Scan_Mode->Data_Acquisition Software Use Manufacturer's Software Data_Acquisition->Software ROI Define Regions of Interest (ROI) (e.g., Appendicular Lean Mass) Software->ROI Analysis Analyze Scan for LBM, Fat Mass, Bone Mineral Content ROI->Analysis QC Review Scan for Artifacts Analysis->QC Report Generate Report with LBM values (kg) QC->Report Longitudinal Compare Baseline and Follow-up Scans Report->Longitudinal Preclinical_DXA_Workflow cluster_animal_prep 1. Animal Preparation cluster_scan_acq 2. DXA Scan Acquisition cluster_data_analysis 3. Data Analysis cluster_data_reporting 4. Data Reporting Acclimatization Acclimatize Animals to Housing Anesthesia Anesthetize Animal (e.g., Isoflurane) Acclimatization->Anesthesia Positioning Place in Prone Position on DXA Scanner Bed Anesthesia->Positioning Calibration Calibrate Scanner with Phantom Positioning->Calibration Scan_Mode Select Small Animal Whole Body Scan Mode Calibration->Scan_Mode Acquisition Acquire Scan Scan_Mode->Acquisition Software Analyze with Small Animal Software Acquisition->Software ROI Define Whole Body and Sub-regions Software->ROI Analysis Calculate LBM, Fat Mass, BMC ROI->Analysis Exclusion Exclude Head Region (Optional, for consistency) Analysis->Exclusion Report Record LBM (grams) Exclusion->Report Comparison Compare Treatment vs. Control Groups Report->Comparison

References

Application Notes and Protocols for MK-0773 in Orchidectomized Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on reproductive tissues in preclinical studies.[1][2] The orchidectomized (ORX) rat is a widely utilized animal model that mimics androgen deficiency, leading to conditions such as osteoporosis and muscle wasting.[3][4][5] Consequently, this model is invaluable for evaluating the therapeutic potential of SARMs like this compound for treating muscle atrophy and bone loss in hypogonadal states.

This compound exhibits its tissue-selective effects by differentially modulating the androgen receptor (AR). It moderately activates the AR, which is sufficient to produce anabolic effects in tissues like bone and muscle. This is achieved through reduced recruitment of specific coactivators and a less stable interaction between the N-terminal and C-terminal domains of the AR.[1][2] In contrast, full activation of the AR, which is necessary for significant effects on reproductive tissues like the prostate and seminal vesicles, is not achieved by this compound.[1] This selective action makes this compound a promising candidate for therapies aimed at increasing bone mineral density and muscle mass without the androgenic side effects associated with traditional testosterone replacement.

These application notes provide detailed protocols for the use of this compound in ORX rat models, along with data presentation and visualization of key pathways and workflows.

Experimental Protocols

Orchidectomized (ORX) Rat Model of Androgen Deficiency

This protocol describes the surgical procedure for creating an orchidectomized rat model to study the effects of androgen deficiency on bone and muscle.

Materials:

  • Male Sprague-Dawley or Wistar rats (3-4 months old, 250-300g)[1]

  • Anesthetic (e.g., ketamine/xylazine cocktail)[3]

  • Surgical instruments (scalpel, forceps, scissors)

  • Absorbable sutures[3]

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care[3]

  • Sterile saline solution

Procedure:

  • Animal Preparation: Acclimatize rats to the housing facility for at least one week prior to surgery. House animals in a temperature and light-controlled environment with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 50-80 mg/kg and xylazine at 10 mg/kg).[3] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Shave and disinfect the scrotal area with an antiseptic solution.

    • Make a single midline incision through the scrotum.

    • Exteriorize each testis through the incision.

    • Ligate the spermatic cord and associated blood vessels with an absorbable suture.

    • Excise the testes distal to the ligature.

    • Return the spermatic cord stump to the scrotal sac.

    • Close the scrotal incision with sutures.

  • Post-Operative Care:

    • Administer analgesics as required for pain management.[3]

    • Monitor the animals daily for signs of infection or distress.

    • Allow a recovery period of at least 9 days before initiating treatment with this compound.[1] This allows for the clearance of endogenous androgens and the development of the androgen-deficient phenotype.

Administration of this compound

This protocol outlines the preparation and administration of this compound to orchidectomized rats.

Materials:

  • This compound

  • Vehicle (e.g., propylene glycol)[1]

  • Syringes and needles for subcutaneous injection

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of propylene glycol.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

  • Dosing:

    • Administer this compound via subcutaneous injection.

    • The dosing volume should be calculated based on the animal's body weight. A typical dosing volume for rats is 1-2 mL/kg.

    • Dosing is typically performed daily for a period of 17 to 24 days.[1]

    • Include a vehicle-treated control group of ORX rats and a sham-operated control group. A positive control group treated with dihydrotestosterone (DHT) can also be included for comparison.[1]

Tissue Collection and Analysis

This protocol describes the collection of relevant tissues for assessing the efficacy of this compound.

Procedure:

  • Euthanasia: At the end of the treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Dissection:

    • Carefully dissect the seminal vesicles and prostate gland. Remove any adhering connective and fatty tissue.

    • Dissect skeletal muscles of interest, such as the levator ani, soleus, and gastrocnemius.

    • Collect bones, such as the femur and tibia, for analysis of bone mineral density and bone formation rate.

  • Tissue Processing:

    • Organ Weights: Immediately weigh the wet seminal vesicles and prostate to assess androgenic activity.[1]

    • Muscle Analysis: Weigh the dissected muscles. A portion of the muscle can be flash-frozen in liquid nitrogen and stored at -80°C for molecular analysis (e.g., gene expression), while another portion can be prepared for histological analysis.

    • Bone Analysis: Store bones in saline-soaked gauze at -20°C for later analysis of bone mineral density (using techniques like pQCT or DEXA) and histomorphometry to determine bone formation rate.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in orchidectomized rat models.

Table 1: Effect of this compound on Androgenic Tissues in Orchidectomized Rats [1][6]

Treatment GroupDose (mg/kg/day)Seminal Vesicle Weight (% of DHT Control)Prostate Weight (% of DHT Control)
ORX + Vehicle-~0%~0%
ORX + this compound10~10%Data not consistently reported
ORX + this compound30~12%Reduced effects compared to DHT
ORX + DHT3100%100%

Table 2: Anabolic Effects of this compound on Muscle and Bone in Orchidectomized Rats [1]

Treatment GroupDose (mg/kg/day)Levator Ani Muscle Weight (% of DHT Control)Bone Formation Rate (% of DHT Control)
ORX + Vehicle-Significantly reducedSignificantly reduced
ORX + this compound6Stimulatory effectsStimulatory effects
ORX + this compound80Maximal effects ~80% of DHTMaximal effects ~80% of DHT
ORX + DHT3100%100%

Visualizations

Signaling Pathway of this compound

MK0773_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds to AR_MK0773 AR-MK-0773 Complex AR->AR_MK0773 Conformational Change HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_MK0773->ARE Translocates & Binds Coactivators Reduced Coactivator Recruitment AR_MK0773->Coactivators Gene_Transcription Tissue-Selective Gene Transcription ARE->Gene_Transcription Initiates Coactivators->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects

Caption: Signaling pathway of this compound, highlighting its selective modulation of the androgen receptor.

Experimental Workflow

Experimental_Workflow start Start: Male Rats (3-4 months old) acclimatization Acclimatization (≥ 1 week) start->acclimatization randomization Randomization into Groups acclimatization->randomization surgery Orchidectomy (ORX) or Sham Surgery randomization->surgery recovery Recovery Period (≥ 9 days) surgery->recovery treatment Daily Treatment (17-24 days) recovery->treatment groups Treatment Groups: - Sham + Vehicle - ORX + Vehicle - ORX + this compound - ORX + DHT (optional) treatment->groups euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Analysis: - Organ Weights (Prostate, Seminal Vesicles) - Muscle Mass & Histology - Bone Density & Histomorphometry euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for evaluating this compound in an orchidectomized rat model.

Logical Relationship of this compound's Tissue Selectivity

Tissue_Selectivity cluster_AR_Interaction Androgen Receptor Interaction cluster_Tissue_Effects Tissue-Specific Effects MK0773 This compound Moderate_Activation Moderate AR Activation MK0773->Moderate_Activation Reduced_Cofactor Reduced Cofactor Recruitment Moderate_Activation->Reduced_Cofactor Altered_NC Altered N/C Interaction Moderate_Activation->Altered_NC Anabolic Anabolic Tissues (Bone, Muscle) Reduced_Cofactor->Anabolic Androgenic Androgenic Tissues (Prostate, Seminal Vesicles) Reduced_Cofactor->Androgenic Altered_NC->Anabolic Altered_NC->Androgenic Anabolic_Response Full Anabolic Response Anabolic->Anabolic_Response Reduced_Androgenic_Response Reduced Androgenic Response Androgenic->Reduced_Androgenic_Response

Caption: Logical relationship explaining the tissue-selective anabolic effects of this compound.

References

Application Notes and Protocols for Subcutaneous Injection of MK-0773 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of MK-0773, a selective androgen receptor modulator (SARM), when administered via subcutaneous injection. The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a 4-aza-steroid identified as a selective androgen receptor modulator (SARM).[1][2] SARMs are a class of androgen receptor (AR) ligands that display tissue-selective activity, promoting anabolic effects in muscle and bone while having reduced effects on reproductive tissues.[1][2] This tissue selectivity is attributed to the differential activation of the androgen receptor, involving moderate cofactor recruitment and N-/C-terminal interactions, which are sufficient for anabolic responses but not for the more complete receptor activation required for reproductive effects.[1][2] Preclinical studies in rat models have been instrumental in establishing the SARM profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving subcutaneous administration of this compound in rats.

Table 1: Pharmacokinetic and Anabolic Effects of Subcutaneous this compound in Orchiectomized (ORX) Rats

ParameterVehicle ControlThis compound (5 mg/kg)This compound (15 mg/kg)This compound (80 mg/kg)DHT (3 mg/kg)
Plasma Exposure (24h, µM·h) -31056-
Seminal Vesicle Weight (% of DHT effect) ---12%100%

Data extracted from a 17-day study in orchiectomized male rats.[1]

Table 2: Effects of Subcutaneous this compound on Anabolic and Androgenic Endpoints in Ovariectomized (OVX) Rats

ParameterVehicle ControlThis compoundTFM-4AS-1DHT (3 mg/kg)
Cortical Bone Formation (% of DHT effect) -Fully AnabolicFully Anabolic100%
Lean Body Mass (% of DHT effect) -Fully AnabolicFully Anabolic100%
Uterus Weight (% of DHT effect) -Reduced EffectReduced Effect100%
Sebaceous Gland Hypertrophy (% of DHT effect) -Reduced EffectReduced Effect100%

Data synthesized from studies in ovariectomized female rats treated for 24 days. "Fully Anabolic" indicates effects comparable to the positive control, DHT. "Reduced Effect" indicates significantly less activity compared to DHT.[1]

Table 3: Effect of Anabolic Doses of this compound on Cholesterol Levels in Ovariectomized (OVX) Rats

TreatmentTotal Cholesterol ReductionHigh-Density Lipoprotein (HDL) Reduction
This compound 25-37%25-37%
2-FPA 25-37%25-37%
TFM-4AS-1 25-37%25-37%
DHT 25-37%25-37%

Data from a 24-day study in OVX rats.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of subcutaneously administered this compound.

Animal Models and Housing
  • Species: Sprague-Dawley rats.

  • Female Model: Ovariectomized (OVX) female rats, 12 weeks of age at surgery. Treatment initiation occurs at least 8 weeks post-surgery to ensure hormonal washout.[1]

  • Male Model: Orchiectomized (ORX) male rats. Surgery is performed, and animals are allowed a 9-day recovery period before the start of treatment.[1]

  • Housing: Animals should be housed in a controlled environment with standard chow and water ad libitum. All procedures must be performed in accordance with institutional animal care and use guidelines.

Compound Formulation and Administration
  • Compound: this compound.

  • Vehicle: Propylene glycol.[1]

  • Preparation: Dissolve this compound in propylene glycol to the desired final concentrations for injection.

  • Route of Administration: Subcutaneous (SC) injection.[1]

  • Dosing Regimen: Daily subcutaneous injections for the duration of the study (e.g., 17 or 24 days).[1]

  • Randomization: Animals should be randomized into treatment groups of appropriate size (n=10-16) to ensure statistical power.[1]

In Vivo Efficacy and Selectivity Assessment
  • Animal Preparation: Use adult female OVX rats (at least 8 weeks post-surgery).

  • Treatment Groups:

    • Vehicle control (propylene glycol)

    • This compound (dose range to be determined by study objectives)

    • Positive control: Dihydrotestosterone (DHT, e.g., 3 mg/kg)

  • Administration: Administer compounds daily via subcutaneous injection for 24 days.[1]

  • Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and perform necropsy.

    • Uterus: Dissect the uterus at the cervical boundary and record the wet weight.[1]

    • Skin: Collect dorsal skin samples for RNA analysis and histomorphometry to assess sebaceous gland size.[1]

    • Tibia: Collect tibiae for RNA analysis and histological assessment of cortical bone formation.[1]

    • Lean Body Mass: Can be assessed using techniques like quantitative NMR.

  • Animal Preparation: Use adult male ORX rats (9 days post-surgery).

  • Treatment Groups:

    • Vehicle control (propylene glycol)

    • This compound (e.g., 5, 15, and 80 mg/kg)[1]

    • Positive control: Dihydrotestosterone (DHT, e.g., 3 mg/kg)

  • Administration: Administer compounds daily via subcutaneous injection for 17 days.[1]

  • Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals.

    • Seminal Vesicles (SV): Dissect and weigh the seminal vesicles.[1]

    • Prostate: Dissect and weigh the prostate.

Analytical Methods
  • Histomorphometry: Sebaceous gland size can be measured using a microscope with a digital camera system and appropriate software (e.g., BioQuant).[1]

  • Gene Expression Analysis: Total RNA can be extracted from tissues (e.g., bone, skin) and analyzed by quantitative RT-PCR to measure the expression of relevant biomarkers.[1]

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Fisher's protected least significant difference).[1]

Visualizations

Signaling Pathway and Mechanism of Action

MK0773_Mechanism cluster_Cell Target Cell cluster_Nucleus Nucleus cluster_Cofactors Cofactor Interaction MK0773 This compound AR Androgen Receptor (AR) MK0773->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds to DNA GRIP1 GRIP-1 Coactivator AR->GRIP1 Reduced Recruitment NC_Interaction N/C Terminal Interaction AR->NC_Interaction Reduced Stabilization Gene Target Gene ARE->Gene Anabolic Anabolic Effects (Bone, Muscle) Gene->Anabolic Full Activation Reproductive Reproductive Effects (Uterus, Prostate) Gene->Reproductive Partial/Reduced Activation Preclinical_Workflow cluster_Setup Study Setup cluster_Dosing Treatment Phase cluster_Analysis Data Collection & Analysis Animal_Model Select Animal Model (OVX or ORX Rats) Randomization Randomize into Treatment Groups Animal_Model->Randomization Formulation Prepare this compound in Propylene Glycol Randomization->Formulation SC_Injection Daily Subcutaneous Injection (17-24 days) Formulation->SC_Injection Necropsy Necropsy and Tissue Collection SC_Injection->Necropsy Tissue_Weight Measure Organ Weights (Uterus, SV, Prostate) Necropsy->Tissue_Weight Histo Histomorphometry (Bone, Sebaceous Glands) Necropsy->Histo qPCR Gene Expression (qRT-PCR) Necropsy->qPCR Data_Analysis Statistical Analysis Tissue_Weight->Data_Analysis Histo->Data_Analysis qPCR->Data_Analysis SARM_Logic cluster_AR_Activation Androgen Receptor Activation Level cluster_Tissue_Response Tissue-Specific Response Moderate_Activation Moderate AR Activation - Reduced Cofactor Recruitment - Reduced N/C Interaction Anabolic_Response Anabolic Response (Bone and Muscle) Moderate_Activation->Anabolic_Response Sufficient for High_Activation High AR Activation - Strong Cofactor Recruitment - Strong N/C Interaction High_Activation->Anabolic_Response Reproductive_Response Reproductive Tissue Response High_Activation->Reproductive_Response Required for

References

Troubleshooting & Optimization

MK-0773 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MK-0773 in DMSO and other solvents. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and other common solvents?

A1: The solubility of this compound varies significantly across different solvents. For in vitro studies, DMSO is a common choice, while for in vivo applications, co-solvent systems are often necessary. Below is a summary of known solubility data.

Data Presentation: this compound Solubility

Solvent/Solvent SystemConcentrationRemarks
DMSO33.33 mg/mL (69.50 mM)Ultrasonic treatment is required for dissolution. It is also recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can reduce solubility.[1]
Water0.0079 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.21 mM)This formulation results in a clear solution and is suitable for in vivo experiments.[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.21 mM)This is another clear solution formulation for in vivo use.[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.21 mM)A clear solution formulation suitable for in vivo administration.[1][3]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: A detailed protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. Key considerations include using high-purity, anhydrous DMSO, assisting dissolution with sonication, and storing the stock solution properly to maintain its integrity.

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you are encountering issues with dissolving this compound in DMSO, please refer to the "Troubleshooting Guide" section. Common reasons for poor solubility include the quality of the DMSO, the concentration of the solution, and insufficient energy to break down the compound aggregates.

Q4: Can I store my this compound stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. For long-term stability, stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C.[1] This helps to prevent degradation and minimizes the impact of repeated freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective androgen receptor modulator (SARM).[1] It binds to the androgen receptor (AR) with high affinity, acting as a partial agonist.[4] This selective modulation aims to produce anabolic effects in tissues like muscle and bone while having minimal effects on reproductive tissues, which is a key differentiator from traditional anabolic steroids.[5][6][7]

Troubleshooting Guide

Researchers may encounter several challenges when preparing this compound solutions. This guide provides a systematic approach to troubleshooting common solubility issues.

Problem: this compound fails to dissolve completely or precipitates out of solution.

This is a frequent issue that can arise from several factors. Follow the workflow below to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound not dissolving check_dmso Step 1: Verify DMSO Quality - Is it anhydrous and high-purity? - Is the bottle newly opened? start->check_dmso check_concentration Step 2: Check Concentration - Is the target concentration below the solubility limit (33.33 mg/mL)? check_dmso->check_concentration DMSO is high quality fail Issue Persists: - Consider preparing a fresh solution - Re-evaluate experimental parameters check_dmso->fail DMSO is old or wet apply_energy Step 3: Apply Energy - Have you used an ultrasonic bath? - Have you tried gentle warming (37°C)? check_concentration->apply_energy Concentration is appropriate check_concentration->fail Concentration too high observe_solution Step 4: Observe Solution - Is the solution clear? apply_energy->observe_solution success Success: this compound Dissolved observe_solution->success Yes observe_solution->fail No

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound, which can be further diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 479.59 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 479.59 g/mol * 1 mL = 0.0047959 g = 4.796 mg.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.8 mg of this compound powder into the tube. Record the exact weight.

  • Adding DMSO:

    • Based on the actual weight of the this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 479.59 g/mol ) / 10 mmol/L * 1000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex the mixture for 1-2 minutes.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to aid dissolution.[1][8]

    • Visually inspect the solution. If any particulate matter remains, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be applied if necessary.

  • Storage:

    • Once the this compound is fully dissolved and the solution is clear, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

References

Technical Support Center: Optimizing Oral Bioavailability of MK-0773

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of the selective androgen receptor modulator (SARM), MK-0773.

Introduction

This compound is a steroidal SARM that has been investigated for its potential therapeutic benefits.[1][2] While some literature describes this compound as having favorable absorption and metabolism properties, researchers working with new chemical entities, particularly those with a steroidal structure, often encounter challenges in achieving optimal oral bioavailability.[3] These challenges typically stem from two primary physicochemical and metabolic hurdles: low aqueous solubility and significant first-pass metabolism.[4][5][6]

This guide offers a structured approach to identifying and overcoming potential bioavailability issues with this compound, focusing on practical formulation strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of poor oral bioavailability for a steroidal compound like this compound?

A1: The two most probable causes are:

  • Low Aqueous Solubility: As a steroidal molecule, this compound is likely to be lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This can limit the dissolution rate, which is a prerequisite for absorption.[5]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation.[4] The liver is a major site of drug metabolism, and if this compound is extensively metabolized during this first pass, the amount of active drug reaching the bloodstream can be significantly reduced.[4][5][6]

Q2: How can I determine if my in vivo experiment is being affected by low bioavailability?

A2: Inconsistent or lower-than-expected therapeutic outcomes in preclinical models can be an indicator. To confirm, you would typically need to perform a pharmacokinetic (PK) study. By comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration, you can calculate the absolute oral bioavailability (F%). A low F% would confirm a bioavailability issue.

Q3: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[7]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on its steroidal structure, this compound is likely a BCS Class II or Class IV compound, meaning its absorption is likely limited by its solubility. Understanding the BCS class is crucial for selecting an appropriate formulation strategy.

Troubleshooting Guide

Issue: Inconsistent or low efficacy in animal studies after oral administration.

This workflow provides a systematic approach to troubleshooting potential bioavailability issues.

Caption: Troubleshooting workflow for addressing potential bioavailability issues with this compound.

Data Presentation: Comparison of Formulation Strategies

For a likely BCS Class II/IV compound such as this compound, several formulation strategies can be employed to enhance oral bioavailability. The choice of strategy depends on the specific physicochemical properties of the drug and the desired release profile.

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.Can significantly increase solubility; may enhance lymphatic uptake, bypassing first-pass metabolism.Can be complex to develop; potential for GI side effects with high surfactant concentrations.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy state has a higher apparent solubility and dissolution rate.Substantial increase in aqueous solubility and dissolution rate.Physically unstable and can recrystallize over time; requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size of the drug increases its surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.A relatively simple and widely used technique; can be effective for compounds where dissolution is the rate-limiting step.May not be sufficient for very poorly soluble compounds; nanoparticles can be prone to aggregation.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the pH-dependent aqueous solubility of this compound to inform its BCS classification.

Methodology:

  • Prepare a series of buffers with pH values ranging from 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate buffer).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each pH value.

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To evaluate the susceptibility of this compound to first-pass metabolism.

Methodology:

  • Prepare an incubation mixture containing human liver microsomes (or hepatocytes), a NADPH-regenerating system (for Phase I metabolism), and buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a known concentration of this compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.

  • Include appropriate controls (e.g., incubations without NADPH to assess non-enzymatic degradation, and a positive control compound with known metabolic instability).

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Signaling Pathways and Logical Relationships

Bioavailability Enhancement Mechanisms

This diagram illustrates how different formulation strategies address the key barriers to oral bioavailability.

G cluster_0 Drug in Formulation cluster_1 GI Tract Barriers cluster_2 Formulation Solutions Drug This compound (Oral Dosage Form) Dissolution Poor Dissolution Drug->Dissolution Permeation Intestinal Permeation Dissolution->Permeation Metabolism First-Pass Metabolism Permeation->Metabolism Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Solubilization Solubilization Strategies (ASDs, Lipid-Based) Solubilization->Dissolution Improves Particle_Size Particle Size Reduction Particle_Size->Dissolution Improves Lymphatic_Uptake Lymphatic Uptake (Lipid-Based) Lymphatic_Uptake->Metabolism Bypasses

Caption: Mechanisms by which formulation strategies can overcome bioavailability barriers.

References

MK-0773 Technical Support Center: Investigating Elevated Liver Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering elevated liver enzymes in preclinical or clinical research involving MK-0773 (also known as Tredusorb). The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Has this compound been associated with elevated liver enzymes in clinical studies?

Yes, in a Phase IIa randomized, placebo-controlled clinical trial in elderly women with sarcopenia, a greater number of participants treated with this compound experienced elevated transaminases (liver enzymes such as ALT and AST) compared to the placebo group.[1][2]

Q2: What was the nature of the liver enzyme elevations observed in the this compound clinical trial?

The elevations in liver enzymes (ALT and AST) were reported to be transient.[2] The levels returned to baseline after the discontinuation of this compound administration.[1][2]

Q3: Were there any signs of androgenization in the clinical trial participants who showed elevated liver enzymes?

The study reported that this compound was generally well-tolerated, with no evidence of androgenization in the female participants.[1]

Q4: What is the proposed mechanism for liver enzyme elevation with Selective Androgen Receptor Modulators (SARMs) like this compound?

While the precise mechanism for this compound is not fully elucidated, the liver injury associated with SARMs is generally thought to be idiosyncratic and may follow a cholestatic pattern, similar to that observed with some anabolic-androgenic steroids. Proposed mechanisms for SARM-induced liver injury include disruption of bile salt transport, interference with the hepatocyte lipid bilayer, and damage to canalicular microvilli, all of which can lead to cholestasis and subsequent hepatocellular injury.

Troubleshooting Guide

Issue: Elevated ALT/AST levels detected in subjects during an in-vivo experiment with this compound.

1. Immediate Steps:

  • Confirm the finding: Repeat the liver function tests to rule out laboratory error.
  • Assess the subject's clinical status: Monitor for any clinical signs of liver injury, such as jaundice, anorexia, nausea, or abdominal pain.
  • Review concomitant medications: Investigate if any other administered substances could be contributing to liver toxicity.

2. Experimental De-risking and Investigation:

  • Consider dose-dependency: If ethically and scientifically feasible, assess if the liver enzyme elevation is dose-dependent by evaluating different dose groups.
  • Temporary discontinuation: Consider a washout period by discontinuing this compound administration and monitor if the enzyme levels return to baseline. This can help establish a causal relationship.
  • Histopathological examination: In preclinical studies, if the experimental design allows, perform a histological analysis of liver tissue to characterize the nature of the potential injury (e.g., cholestatic, hepatocellular, or mixed).

3. Data Interpretation:

  • Transient vs. Progressive: Determine if the enzyme elevations are transient and self-limiting or if they continue to rise with ongoing administration. The literature on this compound suggests a transient nature.[2]
  • Pattern of Injury: Analyze the ratio of ALT to AST and the levels of other liver markers like alkaline phosphatase (ALP) and bilirubin to characterize the potential type of liver injury.

Data Presentation

Summary of Liver Enzyme Findings in the Phase IIa Clinical Trial of this compound

ParameterThis compound GroupPlacebo GroupReference
Incidence of Elevated Transaminases A greater number of participants experienced elevated transaminases.Fewer participants experienced elevated transaminases.[1][2]
Nature of Elevation TransientNot Applicable[2]
Resolution Resolved after discontinuation of study therapy.Not Applicable[1][2]
Specific Quantitative Data (N, %) Not reported in the primary publication.Not reported in the primary publication.

Experimental Protocols

Key Experiment: Monitoring Liver Function in Clinical Trials

While the specific, detailed protocol from the Papanicolaou et al. study is not publicly available, a standard approach to monitoring liver function in a clinical trial involving a novel compound like this compound would typically include the following:

1. Baseline Assessment:

  • Prior to the first dose of the investigational drug, a full panel of liver function tests (LFTs) is performed. This includes, at a minimum:
  • Alanine aminotransferase (ALT)
  • Aspartate aminotransferase (AST)
  • Alkaline phosphatase (ALP)
  • Total bilirubin
  • Albumin

2. Monitoring During the Trial:

  • LFTs are repeated at regular intervals throughout the study (e.g., monthly).
  • More frequent monitoring may be implemented if a subject shows an initial elevation in liver enzymes.

3. Follow-up and Discontinuation Criteria:

  • If a subject's ALT or AST levels rise to a predefined threshold (e.g., >3 times the upper limit of normal), confirmatory testing is performed within a short timeframe (e.g., 48-72 hours).
  • If the elevation is confirmed, and especially if it is accompanied by an increase in bilirubin, the investigational drug is typically discontinued.
  • Following discontinuation, the subject is monitored with regular LFTs until the values return to baseline.

Visualizations

Proposed Mechanism of SARM-Induced Cholestatic Liver Injury

G cluster_hepatocyte Hepatocyte cluster_blood Sinusoidal Blood SARM SARM (e.g., this compound) BSEP Bile Salt Export Pump (BSEP) SARM->BSEP Inhibition/Disruption Microvilli Canalicular Microvilli SARM->Microvilli Damage BileAcids Bile Acids BSEP->BileAcids Canaliculus Bile Canaliculus BSEP->Canaliculus Bile Salt Secretion BileAcids->BSEP Transport BileAcids->Canaliculus Canaliculus->BSEP Microvilli->Canaliculus SARM_in_blood SARM in Circulation SARM_in_blood->SARM

Caption: Proposed mechanism of SARM-induced cholestasis in hepatocytes.

Experimental Workflow for Investigating Elevated Liver Enzymes

G start Elevated Liver Enzymes Detected confirm Repeat LFTs to Confirm start->confirm assess Assess Clinical Signs & Concomitant Meds confirm->assess washout Consider Drug Washout assess->washout histology Preclinical: Liver Histopathology assess->histology monitor Monitor LFTs Post-Discontinuation washout->monitor baseline Return to Baseline? monitor->baseline causality Causality Likely baseline->causality Yes other Investigate Other Causes baseline->other No

Caption: Troubleshooting workflow for elevated liver enzymes in this compound research.

References

Technical Support Center: Management of MK-0773-Induced HDL Cholesterol Decrease

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the decrease in High-Density Lipoprotein (HDL) cholesterol observed during experiments with MK-0773, a selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause a decrease in HDL cholesterol?

A1: The primary mechanism for the this compound-induced decrease in HDL cholesterol (HDL-C) is believed to be an increase in the activity of hepatic triacylglycerol lipase (HTGL).[1][2][3] HTGL is an enzyme that plays a crucial role in the catabolism of HDL particles, leading to their clearance from circulation.[1][2][3] This effect is a class characteristic of oral androgens and SARMs. The decrease in HDL-C is often accompanied by a reduction in apolipoprotein A-I (ApoA-I), the main protein component of HDL.[1][4]

Q2: Is the decrease in HDL cholesterol reversible?

A2: Yes, the lipid profile alterations, including the decrease in HDL-C, associated with anabolic steroid and SARM use are generally considered reversible upon discontinuation of the compound.[3] Studies on anabolic steroids have shown that HDL-C levels tend to return to baseline within several months after cessation of use.[5]

Q3: What is the typical magnitude of HDL-C decrease observed with SARM administration?

A3: The extent of HDL-C reduction is dose-dependent. While specific data for a full dose range of this compound is not publicly available, studies on other oral SARMs, such as OPK-88004, have demonstrated a significant dose-related suppression of HDL-C.[1][6][7]

Q4: Does the this compound-induced HDL-C decrease necessarily imply an increased cardiovascular risk in a preclinical research setting?

A4: The significance of SARM-induced HDL-C suppression in terms of cardiovascular risk is not fully understood, especially in the context of preclinical research.[1][8] Some studies suggest that the functionality of the remaining HDL particles may not be significantly impaired.[1][7] However, it is a critical parameter to monitor during your experiments.

Troubleshooting Guides

Issue: A significant decrease in HDL cholesterol is observed in animal models treated with this compound.

Troubleshooting Steps:

  • Confirm the Finding:

    • Re-analyze the plasma or serum samples to rule out any experimental error.

    • Ensure that the lipid measurement assays are properly calibrated and validated. Refer to the Experimental Protocols section for detailed methodologies.

  • Evaluate Dose-Dependency:

    • If not already done, include multiple dose groups in your study to characterize the dose-response relationship between this compound and HDL-C levels. This will help in understanding the potency of this off-target effect.

  • Investigate the Mechanism:

    • Measure the activity of hepatic lipase in liver tissue or plasma of the treated animals. An increase in its activity would support the proposed mechanism of enhanced HDL catabolism.

    • Assess the levels of apolipoprotein A-I (ApoA-I) to determine if the HDL particle number is affected.

  • Consider Mitigation Strategies (for long-term studies):

    • Pharmacological (Investigational):

      • Explore co-administration with agents known to increase HDL-C, such as niacin or fibrates, though their efficacy in the context of SARM-induced HDL-C decrease is not established.[9] Note that CETP inhibitors, while potent HDL-raising agents, have had disappointing results in clinical trials for cardiovascular disease.[1][10]

    • Non-Pharmacological (if applicable to the experimental design):

      • Incorporate a diet rich in monounsaturated fats and fiber in the animal model's chow.[10]

      • If the experimental model allows, include an exercise regimen, as physical activity is known to increase HDL-C.[10]

Data Presentation

Table 1: Dose-Dependent Effect of an Oral SARM (OPK-88004) on HDL-C and ApoA-I in Men (12-week treatment)

Treatment GroupChange in HDL-C from Baseline (%)Change in ApoA-I from Baseline (%)
Placebo--
1 mg/day↓ 18%↓ 10%
5 mg/day↓ 25%↓ 15%
15 mg/day↓ 33%↓ 22%

Data adapted from a study on OPK-88004, which exhibits similar effects to this compound on lipid profiles.[1][4][6][7]

Experimental Protocols

Measurement of HDL Cholesterol

Principle: This protocol describes a precipitation-based method to separate HDL from other lipoproteins, followed by an enzymatic assay to quantify cholesterol content.

Materials:

  • Plasma or serum samples

  • Precipitating reagent (e.g., phosphotungstic acid/MgCl2 or dextran sulfate/MgCl2)

  • Cholesterol quantification kit (enzymatic, colorimetric)

  • Microcentrifuge

  • Spectrophotometer

Procedure:

  • Precipitation of ApoB-containing lipoproteins:

    • Mix a defined volume of plasma or serum with the precipitating reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes to allow for the precipitation of LDL and VLDL.

    • Centrifuge the mixture at 2000-4000 x g for 20-30 minutes at 4°C.

  • HDL-C Quantification:

    • Carefully collect the supernatant, which contains the HDL fraction.

    • Use a commercial enzymatic cholesterol quantification kit to measure the cholesterol concentration in the supernatant.

    • Follow the kit's protocol, which typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance of the colored product using a spectrophotometer at the recommended wavelength.

    • Calculate the HDL-C concentration based on a standard curve.

Hepatic Lipase Activity Assay

Principle: This assay measures the enzymatic activity of hepatic lipase by quantifying the release of fatty acids from a triglyceride substrate.

Materials:

  • Post-heparin plasma or liver homogenate

  • Substrate emulsion (e.g., radiolabeled or fluorescently labeled triolein)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5-9.0, containing albumin)

  • Inhibitor of lipoprotein lipase (LPL), such as high salt concentration (e.g., 1 M NaCl) or a specific antibody, to ensure measurement of only hepatic lipase activity.

  • Scintillation counter or fluorometer

Procedure:

  • Sample Preparation:

    • For plasma samples, collect blood following heparin administration to release lipase into the circulation.

    • For tissue samples, homogenize the liver tissue in a suitable buffer.

  • Enzymatic Reaction:

    • Pre-incubate the sample with the LPL inhibitor.

    • Initiate the reaction by adding the substrate emulsion to the sample.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Released Fatty Acids:

    • Stop the reaction (e.g., by adding a mixture of methanol/chloroform/heptane).

    • Separate the released fatty acids from the unhydrolyzed substrate.

    • Quantify the amount of released fatty acids using a scintillation counter (for radiolabeled substrate) or a fluorometer (for fluorescently labeled substrate).

    • Calculate the hepatic lipase activity based on the rate of fatty acid release.

Mandatory Visualizations

cluster_0 Proposed Signaling Pathway for this compound-Induced HDL-C Decrease MK0773 This compound AR Androgen Receptor (AR) in Hepatocytes MK0773->AR Binds to and activates ARE Androgen Response Element (ARE) in HTGL Gene Promoter AR->ARE Binds to HTGL_Gene Hepatic Triacylglycerol Lipase (HTGL) Gene ARE->HTGL_Gene Promotes transcription HTGL_mRNA HTGL mRNA HTGL_Gene->HTGL_mRNA HTGL_Protein HTGL Protein (Increased Synthesis) HTGL_mRNA->HTGL_Protein Translation HDL HDL Particles HTGL_Protein->HDL Acts on HDL_Catabolism Increased HDL Catabolism HDL->HDL_Catabolism Leads to HDL_C_Decrease Decreased HDL-C and ApoA-I Levels HDL_Catabolism->HDL_C_Decrease

Caption: Proposed mechanism of this compound-induced HDL cholesterol decrease.

cluster_1 Experimental Workflow for Investigating HDL-C Decrease start Start: Animal Model (e.g., Rodents) treatment Administer this compound (various doses) and Vehicle Control start->treatment sampling Collect Blood and Liver Tissue Samples treatment->sampling hdl_measurement Measure HDL-C Levels (Precipitation/Enzymatic Assay) sampling->hdl_measurement apo_a1 Measure ApoA-I Levels (ELISA) sampling->apo_a1 hl_activity Measure Hepatic Lipase Activity (Lipase Assay) sampling->hl_activity analysis Data Analysis: - Dose-response curves - Statistical comparisons hdl_measurement->analysis apo_a1->analysis hl_activity->analysis conclusion Conclusion: Characterize effect of this compound on HDL metabolism analysis->conclusion cluster_2 Troubleshooting Logic for Unexpected HDL-C Decrease issue Unexpectedly Large HDL-C Decrease Observed check_assay Verify Lipid Assay Performance and Calibration issue->check_assay check_dose Confirm this compound Dosing and Formulation issue->check_dose is_dose_dependent Is the effect dose-dependent? check_assay->is_dose_dependent check_dose->is_dose_dependent investigate_mechanism Investigate Mechanism: - Hepatic Lipase Activity - ApoA-I Levels is_dose_dependent->investigate_mechanism Yes consider_model Consider Animal Model Specific Effects is_dose_dependent->consider_model No mitigate Implement Mitigation Strategies (if necessary) investigate_mechanism->mitigate consider_model->mitigate document Document and Report Findings mitigate->document

References

MK-0773 Technical Support Center: Optimizing Dosage and Mitigating Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of MK-0773 to minimize side effects during preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective androgen receptor modulator (SARM) that binds with high affinity to the androgen receptor (AR), acting as a partial agonist.[1] Its intended therapeutic effect is to promote anabolic activity, such as increasing lean body mass, while minimizing the androgenic side effects associated with traditional anabolic steroids.[1]

Q2: What are the most commonly reported side effects of this compound in clinical studies?

The most significant side effect reported in clinical trials of this compound is the elevation of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3][4][5] These elevations were generally reversible upon discontinuation of the drug.[2][3][4][5]

Q3: At what dosage have side effects been observed?

In a Phase IIa clinical trial involving elderly women with sarcopenia, elevations in liver transaminases were observed at a dosage of 50mg administered twice daily (b.i.d.).[4][5] This dosage did lead to a statistically significant increase in lean body mass, but not in muscle strength.[4][5]

Troubleshooting Guide

Issue: Elevated liver enzymes (ALT/AST) are observed in our animal models or in vitro assays.

Possible Cause: This is a known potential side effect of this compound and other SARMs, indicative of drug-induced liver injury (DILI). The mechanism may involve direct hepatocellular toxicity.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the liver function tests to rule out experimental error.

  • Dose De-escalation: If the study design allows, reduce the dosage of this compound to determine if the liver enzyme elevation is dose-dependent.

  • In Vitro Hepatotoxicity Assessment: Conduct in vitro assays to assess the cytotoxic potential of this compound on hepatocytes. (See Experimental Protocols section for a detailed methodology).

  • Histopathological Analysis: In animal studies, perform histopathological examination of liver tissue to assess for signs of liver damage, such as necrosis, inflammation, and cholestasis.

  • Monitor Additional Markers: In addition to ALT and AST, monitor other markers of liver function, such as alkaline phosphatase (ALP) and bilirubin.

Issue: Lack of anabolic response at a given dosage.

Possible Cause: The dosage may be too low to elicit a significant anabolic effect, or the experimental model may not be sensitive enough to detect changes.

Troubleshooting Steps:

  • Dose Escalation Study: Design a dose-escalation study to identify the minimum effective dose for the desired anabolic effect (e.g., increased muscle mass).

  • Optimize Outcome Measures: Ensure that the methods used to measure anabolic effects (e.g., muscle fiber size analysis, bone density measurements) are sufficiently sensitive.

  • Pharmacokinetic Analysis: Measure the plasma concentrations of this compound to ensure adequate exposure in the test subjects.

Data Presentation

Table 1: Summary of this compound Clinical Trial Data (Sarcopenia in Elderly Women)

DosageEfficacy Outcome (Lean Body Mass)Key Side EffectsCitation
50mg b.i.d.Statistically significant increaseElevated liver transaminases (ALT, AST)[4][5]

Note: Comprehensive public data from dose-ranging studies correlating specific this compound dosages with the incidence and severity of side effects is limited. The information provided is based on the most widely reported clinical trial.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using HepG2 Cells

Objective: To evaluate the potential of this compound to induce cytotoxicity in a human liver cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxin). Incubate the plates for 24 or 48 hours.

  • MTT Assay: After the incubation period, add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Monitoring Liver Function in a Rodent Model (Based on OECD Guideline 407)

Objective: To assess the potential for this compound to cause liver toxicity in a repeated-dose oral toxicity study in rats.

Materials:

  • Sprague-Dawley rats (young adults)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Blood collection tubes (for serum chemistry)

  • Standard laboratory animal diet and water

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the start of the study.

  • Dose Groups: Divide the animals into at least three dose groups (low, mid, high) and a vehicle control group. The highest dose should be selected to induce some toxic effects but not mortality.

  • Dosing: Administer this compound or vehicle orally by gavage daily for 28 days.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity. Record body weight at least weekly.

  • Blood Collection: Collect blood samples from all animals at the end of the 28-day period for clinical chemistry analysis.

  • Serum Chemistry: Analyze the serum for key liver function markers, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Preserve the liver and other relevant organs in a suitable fixative for histopathological examination.

  • Data Analysis: Compare the serum chemistry and histopathology findings between the dose groups and the control group to identify any dose-related adverse effects on the liver.

Mandatory Visualizations

MK0773_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR_complex Androgen Receptor (AR) + HSPs MK0773->AR_complex Binds to AR Active_AR Active AR Dimer AR_complex->Active_AR Conformational Change & HSP Dissociation Active_AR_nuc Active AR Dimer Active_AR->Active_AR_nuc Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Anabolic_effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_effects Side_effects Potential Side Effects (e.g., Liver Stress) Transcription->Side_effects Active_AR_nuc->ARE Binds to DNA

Caption: this compound Signaling Pathway

Dosage_Optimization_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation (Rodent Model) dose_range Define Dose Range hep_assay Hepatotoxicity Assay (e.g., MTT on HepG2) dose_range->hep_assay anabolic_assay Anabolic Activity Assay (e.g., Myotube Differentiation) dose_range->anabolic_assay data_analysis_vitro Analyze Therapeutic Index (Efficacy vs. Toxicity) hep_assay->data_analysis_vitro anabolic_assay->data_analysis_vitro select_doses Select Doses Based on In Vitro Data data_analysis_vitro->select_doses Inform Dose Selection animal_study Repeated Dose Study (e.g., 28-day) Monitor LFTs, Body Composition select_doses->animal_study histopath Histopathology (Liver, Muscle) animal_study->histopath data_analysis_vivo Determine No-Observed-Adverse-Effect-Level (NOAEL) & Minimum Effective Dose animal_study->data_analysis_vivo histopath->data_analysis_vivo

Caption: Experimental Workflow for Dosage Optimization

References

Troubleshooting inconsistent results in MK-0773 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MK-0773 in various assays. The information is designed to help identify and resolve common issues leading to inconsistent or unexpected results.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.

Question: Why am I observing high variability in my assay results between experiments?

Answer: High variability in assay results can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell-Based Assay Variability:

    • Cell Line Stability: If you are using a transiently transfected cell line, inconsistencies in transfection efficiency can lead to significant variability.[1][2] Consider using a stably transfected cell line for more consistent androgen receptor (AR) expression.[2]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cell signaling can change over time.

    • Serum Batch Variation: Components in fetal bovine serum (FBS) can interact with androgens and SARMs. Use charcoal-stripped serum to minimize interference from endogenous steroids and test different lots of serum to ensure consistency. The binding of this compound to serum proteins can affect its free concentration.[3]

  • Compound Handling and Storage:

    • Stock Solution Stability: Ensure your this compound stock solution is properly stored, typically at -20°C or -80°C, to prevent degradation.[1] Perform regular quality control checks of your stock solutions.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution, as this can lead to compound degradation. Aliquot your stock into smaller, single-use volumes.

  • Assay Protocol Consistency:

    • Incubation Times: Strictly adhere to consistent incubation times for compound treatment and subsequent assay steps.

    • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible and ensure accurate pipetting.

Question: The potency (IC50/EC50) of this compound in my assay is significantly lower than published values. What could be the cause?

Answer: A decrease in the observed potency of this compound can be attributed to several experimental variables:

  • Serum Protein Binding: this compound has been shown to bind to serum proteins, which reduces the free concentration of the compound available to interact with the androgen receptor.[3] The presence and concentration of serum in your cell culture media can significantly impact the apparent potency. Consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if your cells can tolerate it.

  • Cellular Uptake and Efflux: The cell line you are using may have active drug efflux pumps that reduce the intracellular concentration of this compound.

  • Compound Degradation: As mentioned previously, improper storage or handling of this compound can lead to degradation and a subsequent loss of activity.

  • Assay System: The specific assay system, including the cell line and reporter construct, can influence the observed potency. Different cell types have varying levels of coactivators and corepressors that can modulate the activity of a partial agonist like this compound.[3]

Question: I am observing partial or no agonistic activity of this compound in my androgen receptor activation assay. Why is this happening?

Answer: this compound is a partial agonist of the androgen receptor.[2][4] The level of agonism you observe can be influenced by the cellular context and assay design:

  • Co-regulator Environment: The relative expression levels of transcriptional coactivators and corepressors in your chosen cell line are critical for determining the transcriptional output of the androgen receptor when bound by a partial agonist.[3] Cell lines with a different co-regulator profile may exhibit a weaker response.

  • Promoter Context of Reporter Gene: The specific androgen response elements (AREs) used in your reporter construct can influence the level of activation. Some promoters may require a stronger conformational change in the AR for full activation than what is induced by this compound.

  • Comparison to a Full Agonist: The partial agonism of this compound will be most apparent when compared directly to a potent full agonist like dihydrotestosterone (DHT). Ensure you are including a full agonist as a positive control in your experiments.

Question: My results suggest this compound is acting as an antagonist in my assay. Is this expected?

Answer: While primarily known as a partial agonist, under certain experimental conditions, a partial agonist can exhibit antagonistic activity.

  • Competition with Full Agonists: If your assay medium contains endogenous androgens (from non-stripped serum, for example), or if you are co-treating with a full agonist, this compound can compete for binding to the androgen receptor and reduce the overall transcriptional activation, thus appearing as an antagonist.

  • Cell-Specific Effects: In cell lines with a particular co-regulator balance, the conformation induced by this compound binding to the AR might favor the recruitment of corepressors, leading to a net antagonistic effect.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) with high affinity and acts as a partial agonist.[2][5] Upon binding, it induces a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on DNA. This results in the recruitment of transcriptional co-regulators and modulation of gene expression.[4] Its "selective" nature comes from its ability to promote anabolic effects in tissues like muscle and bone while having reduced androgenic effects in tissues such as the prostate.[2][4]

What are the key in vitro parameters for this compound?

The following table summarizes key in vitro data for this compound from published sources. Note that these values can vary depending on the specific assay conditions.

ParameterValueSpeciesNotes
IC50 (AR Binding) 6.6 nMNot SpecifiedCompetitive binding assay.[1][5]
EC50 (AR Transactivation) 6.6 nMNot Specified[2]
IP (Transactivation Modulation) 25 nMNot SpecifiedPartial agonist activity with an Emax of 78%.[2]
TRAF2 Emax 29%Not SpecifiedMeasures recruitment of the coactivator GRIP-1.[2]
N/C Interaction Emax 2%Not SpecifiedMeasures the interaction between the N- and C-terminal domains of the AR, which is associated with virilization.[2]

What experimental controls should I use in my this compound assays?

  • Vehicle Control: To control for any effects of the solvent used to dissolve this compound (e.g., DMSO).

  • Positive Control (Full Agonist): A potent androgen like dihydrotestosterone (DHT) should be used to establish the maximum possible response in your assay system.

  • Positive Control (Partial Agonist): If available, another well-characterized partial agonist can be useful for comparison.

  • Antagonist Control: A known AR antagonist (e.g., bicalutamide) can be used to confirm that the observed effects are AR-mediated.

Are there any known off-target effects of this compound?

This compound is reported to be selective for the androgen receptor and does not show significant binding to other steroid hormone receptors like the progesterone or glucocorticoid receptors.[2] It also does not significantly inhibit 5α-reductase.[2] However, as with any compound, it is good practice to consider potential off-target effects, especially at higher concentrations.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the androgen receptor.

  • Receptor Source: Prepare a source of androgen receptors. This can be a cell lysate from a cell line overexpressing the AR (e.g., LNCaP cells) or purified recombinant AR protein.

  • Radioligand: Use a radiolabeled androgen with high affinity for the AR, such as [³H]-Mibolerone or [³H]-R1881.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Competition Reaction:

    • In a multi-well plate, add a fixed concentration of the radioligand and the AR preparation to each well.

    • Add increasing concentrations of unlabeled this compound (or a known competitor as a control).

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter or by using hydroxylapatite.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Androgen Receptor Transactivation Reporter Assay

This protocol outlines a typical cell-based reporter assay to measure the ability of this compound to activate the androgen receptor.

  • Cell Line: Use a suitable cell line, such as PC-3 or HEK293, that is co-transfected with an AR expression vector and a reporter vector containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). Alternatively, a cell line with endogenous AR and a stably integrated reporter can be used.

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • The following day, replace the growth medium with a medium containing low or no androgens (e.g., using charcoal-stripped serum).

    • Treat the cells with a range of concentrations of this compound, a vehicle control, and a positive control (e.g., DHT).

    • Incubate for 18-24 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with your reporter gene assay.

  • Reporter Gene Assay: Measure the activity of the reporter gene product according to the manufacturer's instructions (e.g., by adding luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

Visualizations

MK0773_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR_HSP Androgen Receptor (AR) + HSPs MK0773->AR_HSP Binding AR_MK0773 AR-MK-0773 Complex AR_HSP->AR_MK0773 Conformational Change HSPs HSPs AR_HSP->HSPs Dissociation AR_MK0773_nucleus AR-MK-0773 Complex AR_MK0773->AR_MK0773_nucleus Nuclear Translocation AR_Dimer AR-MK-0773 Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding CoReg Co-regulators (Partial Recruitment) ARE->CoReg Gene_Expression Modulation of Gene Expression CoReg->Gene_Expression AR_MK0773_nucleus->AR_Dimer Dimerization

Caption: Signaling pathway of this compound.

MK0773_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Compounds Treat_Cells Treat Cells with Compounds (18-24 hours) Compound_Prep->Treat_Cells Cell_Culture Culture and Seed AR-responsive Cells Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Reporter_Assay Perform Reporter Gene Assay (e.g., Luciferase) Lyse_Cells->Reporter_Assay Measure_Signal Measure Signal (e.g., Luminescence) Reporter_Assay->Measure_Signal Analyze_Data Analyze Data and Determine EC50/IC50 Measure_Signal->Analyze_Data

Caption: Experimental workflow for an this compound reporter assay.

References

Mitigating Potential Assay Interference with MK-0773: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential assay interference when working with MK-0773, a selective androgen receptor modulator (SARM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective androgen receptor modulator (SARM).[1] It is a 4-azasteroid that acts as a partial agonist of the androgen receptor (AR), binding with a high affinity (IC50 of 6.6 nM).[2][3] Its mechanism is designed to provide anabolic benefits, such as increasing lean body mass, while minimizing androgenic side effects in tissues like the prostate and seminal vesicles.[1][4] This tissue selectivity is attributed to its differential ability to modulate AR's transcriptional activity, specifically by weakly inducing the N-/C-terminal interaction of the receptor, which is crucial for full androgenic activity.[4][5]

Q2: My cell-based assay results with this compound are inconsistent. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors related to this compound's properties:

  • Serum Protein Binding: this compound is known to bind to serum proteins.[3] The presence of rat or human serum in your culture medium can reduce the free concentration of this compound available to interact with the androgen receptor in your cells, leading to variability. The IC50 for AR binding increases in the presence of serum.[3]

  • Compound Stability: Solutions of this compound can be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes to ensure consistent potency.[2] Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[3]

  • Partial Agonism: As a partial agonist, the observed effect of this compound can be highly dependent on the specific cell line, the expression level of the androgen receptor, and the presence of co-regulators. In some contexts, it may even exhibit antagonistic properties.[4][5]

Q3: I am observing lower than expected activity in my in vivo studies. What should I consider?

Several factors can contribute to lower than expected in vivo activity of this compound:

  • Route of Administration and Formulation: The method of administration (e.g., subcutaneous injection) and the vehicle used can significantly impact the bioavailability and exposure of this compound.[3] Ensure the compound is fully solubilized and the formulation is appropriate for the chosen route.

  • Metabolism: this compound undergoes phase-I metabolism, primarily through mono- and bisoxygenation, which can affect its activity and clearance.[6] The metabolic rate can vary between species.

  • Dosing and Exposure: Ensure that the dosage used is sufficient to achieve the desired exposure levels. In ovariectomized rat models, subcutaneous administration of 6 and 80 mg/kg has shown stimulatory effects on cortical bone formation rate and lean body mass.[3]

Q4: Can this compound interfere with other hormone receptor assays?

This compound is highly selective for the androgen receptor. It does not show significant binding to other steroid hormone receptors such as the progesterone receptor or glucocorticoid receptor, nor does it inhibit 5α-reductase.[1] Therefore, direct interference with assays for these other receptors is unlikely.

Troubleshooting Guides

Assay Interference Troubleshooting
Observed Issue Potential Cause Recommended Action
Variable IC50 values in cell-based assays Binding of this compound to serum proteins in the culture medium.Reduce or eliminate serum in the assay medium for the duration of the compound treatment. If serum is required, use a consistent source and concentration, and consider charcoal-stripped serum to remove endogenous steroids.
Decreased compound potency over time Degradation of this compound in solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Unexpected antagonistic effects in a reporter assay Partial agonism of this compound in the specific cellular context.Characterize the dose-response curve of this compound in your specific assay system. Compare its maximal effect to a full agonist like dihydrotestosterone (DHT). Consider using a different reporter gene or cell line with a different co-regulator profile.
High background in in vitro binding assays Non-specific binding of this compound.Include a non-specific binding control (e.g., a high concentration of a non-labeled competitor) in your assay protocol. Optimize washing steps to reduce background.
Elevated liver enzymes in in vivo studies Potential hepatotoxicity of this compound at higher doses.Monitor liver enzyme levels (e.g., ALT, AST) in treated animals. If elevations are observed, consider reducing the dose or the duration of the treatment.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

In Vitro Activity Profile of this compound
Parameter Value Assay Conditions Reference
AR Binding IC50 6.6 nMCompetitive binding assay[2][3]
AR Transactivation (TAMAR) IP 25 nMMDA-MB-453 cells[8]
AR Transactivation (TAMAR) Emax 78%Compared to a full agonist[8]
TRAF2 Recruitment Emax 29%Mammalian two-hybrid assay[8]
N/C Interaction (VIRCON) Emax 2%Mammalian two-hybrid assay[8]
5α-reductase Inhibition IC50 > 10 µMEnzyme inhibition assay[1]
In Vivo Effects of this compound in Ovariectomized (OVX) Rats
Parameter Effect Dosage Reference
Lean Body Mass Increased6 and 80 mg/kg, s.c.[3]
Cortical Bone Formation Rate Stimulatory effects6 and 80 mg/kg, s.c.[3]
Uterine Weight <5% of DHT effectNot specified[1]
Sebaceous Gland Area 30-50% of DHT effectNot specified[1]
Seminal Vesicle Weight 12% of DHT effect (at highest dose)5, 15, and 80 mg/kg, s.c.[1][3]

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor

  • Radiolabeled androgen (e.g., [3H]-Mibolerone)

  • This compound

  • Assay buffer (e.g., TEGD buffer with protease inhibitors)

  • Scintillation vials and fluid

  • Filter plates and harvester

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant AR, and the radiolabeled androgen at a concentration near its Kd.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • For non-specific binding control, add a high concentration of a non-labeled androgen (e.g., DHT).

  • Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

  • Harvest the contents of the wells onto filter plates.

  • Wash the filters multiple times with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: AR Transactivation Reporter Gene Assay

Objective: To measure the functional activity of this compound as an AR agonist or antagonist.

Materials:

  • A suitable cell line (e.g., MDA-MB-453) transiently or stably transfected with:

    • An androgen receptor expression vector

    • A reporter plasmid containing an androgen-responsive element driving a reporter gene (e.g., luciferase)

  • Cell culture medium (consider using charcoal-stripped serum to reduce background)

  • This compound

  • A full AR agonist (e.g., DHT) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Prepare a serial dilution of this compound and the positive control (DHT) in the appropriate cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compounds or vehicle control.

  • To test for antagonistic activity, co-treat cells with a fixed concentration of DHT and varying concentrations of this compound.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the dose-response curves and determine the EC50 (for agonism) or IC50 (for antagonism) values.

Visualizations

signaling_pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR Androgen Receptor (AR) (inactive) MK0773->AR binds AR_active AR-MK-0773 Complex (active conformation) AR->AR_active conformational change HSP Heat Shock Proteins AR->HSP bound ARE Androgen Response Element (in DNA) AR_active->ARE binds to cluster_nucleus cluster_nucleus AR_active->cluster_nucleus translocates Coactivators Coactivators ARE->Coactivators recruits Transcription Gene Transcription (Anabolic Effects) Coactivators->Transcription initiates

Caption: Simplified signaling pathway of this compound action on the androgen receptor.

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays with this compound.

References

Long-term storage and handling of MK-0773 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of MK-0773 powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for up to three years.[1][2] For shorter periods, storage at 4°C for up to two years is also acceptable.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[2] It is recommended to prepare solutions fresh for each experiment due to their potential instability.[1] If short-term storage of a stock solution is necessary, it is recommended to store it at -80°C for up to two years or at -20°C for up to one year.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective androgen receptor modulator (SARM).[1][3][4] It functions by binding to the androgen receptor (AR) with a high affinity, leading to the modulation of gene expression in a tissue-selective manner.[4][5] This selective action is intended to produce anabolic effects in tissues like muscle and bone while minimizing androgenic effects in other tissues.[4][5]

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound has been used in in vivo studies with animal models, such as rats.[3][5] It has been administered subcutaneously to investigate its effects on lean body mass and bone formation.[3][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Improper storage of this compound powder.Ensure the powder is stored at the recommended temperature of -20°C in a tightly sealed container to prevent degradation.[1][2]
Low or no observable effect in cell-based assays Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Poor solubility of this compound in the final assay medium.Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that this compound remains in solution. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified.
Precipitation of this compound in aqueous buffers Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous experimental buffer immediately before use. Minimize the final concentration of the organic solvent.

Quantitative Data Summary

Storage Stability

Form Storage Temperature Duration
Powder-20°CUp to 3 years[1][2]
Powder4°CUp to 2 years[2]
In Solvent-80°CUp to 2 years[3]
In Solvent-20°CUp to 1 year[3]

Binding Affinity

Parameter Value Condition
IC50 for AR6.6 nM[1][3]
IC50 for rat AR0.50 nMTransfected COS cells[3]
IC50 for human AR0.65 nMTransfected COS cells[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: For immediate use, proceed with dilution. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: In Vitro Androgen Receptor Activation Assay
  • Cell Culture: Plate a suitable reporter cell line (e.g., HEK293 cells transiently transfected with an androgen receptor expression vector and a luciferase reporter plasmid containing androgen response elements) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control like dihydrotestosterone).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) and plot the dose-response curve to determine the EC50.

Visualizations

Experimental_Workflow_AR_Activation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reporter Cell Line C Plate Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Treat Cells with this compound and Controls B->D C->D E Incubate for 24 hours D->E F Lyse Cells E->F G Measure Reporter Activity F->G H Analyze Data and Determine EC50 G->H

References

Validation & Comparative

A Comparative Analysis of the Anabolic Potency of MK-0773 Versus Dihydrotestosterone (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anabolic and androgenic properties of the selective androgen receptor modulator (SARM) MK-0773 and the endogenous androgen dihydrotestosterone (DHT). The information presented is based on available preclinical and clinical data to assist in the objective evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound, a nonsteroidal SARM, was developed with the aim of eliciting the anabolic benefits of androgens on muscle and bone while minimizing their androgenic side effects on tissues such as the prostate and skin.[1] Dihydrotestosterone (DHT), a potent metabolite of testosterone, is a key mediator of many of the physiological effects of androgens, including significant anabolic activity.[2] Preclinical studies demonstrate that this compound exhibits a favorable tissue-selective profile, with anabolic effects approaching those of DHT but with markedly reduced androgenic activity.[1][3]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing the anabolic and androgenic potency of this compound and DHT based on preclinical studies in animal models.

ParameterThis compoundDihydrotestosterone (DHT)Reference
Anabolic Activity (Levator Ani Muscle Growth) ~80% of DHT's maximal effect100% (Reference)[1]
Androgenic Activity (Prostate Weight) Markedly reduced effectsPotent stimulator[3][4]
Androgenic Activity (Seminal Vesicle Weight) ~12% of DHT's effect at the highest dose100% (Reference)[1][4]
Androgenic Activity (Sebaceous Gland Area) ~30-50% of DHT's effect100% (Reference)[1]
Androgen Receptor (AR) Binding Affinity (IC50) 6.6 nMHigher affinity than testosterone[2][5]
AR Transactivation (Emax) 78% (Partial Agonist)100% (Full Agonist)[1]

Experimental Protocols

The primary assay used to determine the anabolic and androgenic potency of compounds like this compound is the Hershberger Bioassay .[6][7] This in vivo assay utilizes castrated male rats to assess the effects of a test compound on the weights of androgen-responsive tissues.

Hershberger Bioassay Protocol
  • Animal Model: Immature, peripubertal male rats are castrated. This removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic stimulation.[8]

  • Acclimation and Dosing: Following a post-castration recovery period of approximately 7-10 days, the animals are randomly assigned to treatment groups.[8] The test compound (e.g., this compound) and a reference androgen (e.g., DHT or testosterone propionate) are administered daily for 10 consecutive days.[7] Administration is typically via oral gavage or subcutaneous injection.[7]

  • Tissue Collection and Analysis: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle.[9]

    • Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.[6]

  • Data Interpretation: The weights of the levator ani muscle are used to determine anabolic activity, while the weights of the prostate and seminal vesicles indicate androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for these tissues. A compound with a high ratio is considered to have a favorable, tissue-selective anabolic profile.[9]

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor (AR) upon binding by ligands such as DHT or this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (DHT / this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Ligand->AR_HSP Binding AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand Conformational Change & HSP Dissociation AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Translation

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Anabolic/Androgenic Potency Assessment

The following diagram outlines the typical workflow for assessing the anabolic and androgenic potency of a test compound using the Hershberger assay.

Experimental_Workflow cluster_tissues Target Tissues Start Start: Select Test Compound (e.g., this compound) Castration Castration of Immature Male Rats Start->Castration Recovery Post-Surgical Recovery (7-10 days) Castration->Recovery Grouping Randomize into Treatment Groups (Vehicle, DHT, this compound) Recovery->Grouping Dosing Daily Dosing for 10 Days Grouping->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy Dissection Dissect and Weigh Target Tissues Necropsy->Dissection Levator_Ani Levator Ani (Anabolic) Dissection->Levator_Ani Prostate Prostate (Androgenic) Dissection->Prostate Seminal_Vesicles Seminal Vesicles (Androgenic) Dissection->Seminal_Vesicles Data_Analysis Data Analysis: Compare Tissue Weights Conclusion Determine Anabolic and Androgenic Potency Data_Analysis->Conclusion Levator_Ani->Data_Analysis Prostate->Data_Analysis Seminal_Vesicles->Data_Analysis

Caption: Hershberger assay experimental workflow.

References

A Comparative Analysis of MK-0773 and LGD-4033 for the Treatment of Sarcopenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcopenia, the age-related decline in muscle mass and function, presents a significant and growing challenge to healthy aging. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class for their potential to provide the anabolic benefits of androgens with improved tissue selectivity and a more favorable safety profile. This guide provides a detailed comparison of two investigational SARMs, MK-0773 and LGD-4033, focusing on their efficacy in the context of sarcopenia, supported by available preclinical and clinical data.

Mechanism of Action: Selective Androgen Receptor Modulation

Both this compound and LGD-4033 exert their effects by binding to the androgen receptor (AR), a nuclear receptor that plays a critical role in muscle protein synthesis.[1][2] Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating the transcription of proteins involved in muscle growth and repair.[1] The tissue selectivity of SARMs is attributed to their unique interactions with the AR, leading to differential recruitment of co-regulatory proteins in various tissues.[1]

This compound is characterized as a partial agonist of the AR.[1] Its mechanism of tissue selectivity is thought to involve a moderate level of AR activation and reduced recruitment of coactivator proteins compared to natural androgens like testosterone.[1] This nuanced activation is designed to elicit an anabolic response in muscle and bone while minimizing androgenic effects in tissues such as the prostate and skin.[1]

In contrast, preclinical data suggests that LGD-4033 acts as a potent, full agonist of the AR in muscle and bone cells, with efficacy comparable to dihydrotestosterone in in-vitro assays.[3] Its tissue selectivity is demonstrated by its potent anabolic activity in muscle and bone with only partial agonist activity on the prostate in animal models.[4]

Signaling Pathway of Selective Androgen Receptor Modulators

SARM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis SARM SARM (this compound or LGD-4033) AR Androgen Receptor (AR) - HSP Complex SARM->AR Binding & Conformational Change SARM_AR SARM-AR Complex AR->SARM_AR HSP Dissociation SARM_AR_nucleus SARM-AR Complex SARM_AR->SARM_AR_nucleus ARE Androgen Response Element (ARE) SARM_AR_nucleus->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment (Differential for this compound) Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Muscle Proteins (e.g., Myosin, Actin) mRNA->Protein Translation Hypertrophy Muscle Hypertrophy & Increased Strength Protein->Hypertrophy MK0773_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_intervention Intervention (6 Months) cluster_assessment Outcome Assessment P1 170 Sarcopenic Women (≥65 years) R1 This compound Group (50mg b.i.d.) P1->R1 R2 Placebo Group P1->R2 I1 Treatment + Vitamin D & Protein Supplementation R1->I1 R2->I1 A1 Primary Endpoints: - Lean Body Mass (DXA) - Muscle Strength I1->A1 A2 Secondary Endpoints: - Physical Performance I1->A2 LGD4033_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Ascending Dose) cluster_intervention Intervention (21 Days) cluster_assessment Outcome Assessment P1 76 Healthy Men (21-50 years) R1 Placebo Group P1->R1 R2 LGD-4033 0.1mg P1->R2 R3 LGD-4033 0.3mg P1->R3 R4 LGD-4033 1.0mg P1->R4 I1 Daily Oral Administration R1->I1 R2->I1 R3->I1 R4->I1 A1 Primary: - Safety & Tolerability I1->A1 A2 Secondary: - Pharmacokinetics - LBM, Strength, Hormones I1->A2

References

A Comparative Analysis of MK-0773 and Testosterone: Anabolic and Androgenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selective androgen receptor modulator MK-0773 in comparison to testosterone, focusing on their respective anabolic and androgenic properties, underlying mechanisms, and the experimental frameworks used for their evaluation.

This guide provides a comprehensive comparison of this compound, a selective androgen receptor modulator (SARM), and the endogenous androgen, testosterone. The focus is on the differentiation of their anabolic and androgenic activities, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Anabolic and Androgenic Effects

The anabolic-to-androgenic ratio is a critical measure for assessing the therapeutic potential of androgens and SARMs. While a precise, universally accepted numerical ratio for this compound is not consistently reported in the literature, its tissue-selective effects have been quantified in preclinical models, demonstrating a favorable profile compared to testosterone and its potent metabolite, dihydrotestosterone (DHT).

ParameterThis compoundTestosterone/DHTKey Findings
Anabolic Activity (Muscle and Bone) Demonstrates significant anabolic effects, with maximal effects on lean body mass reaching approximately 80% of those induced by DHT.[1]Potent anabolic agents, stimulating muscle and bone growth.[2][3] Testosterone itself is a prohormone, often converted to the more potent DHT in target tissues.[2]This compound exhibits robust anabolic activity, comparable in magnitude to natural androgens.
Androgenic Activity (Prostate, Seminal Vesicles, Sebaceous Glands) Exhibits markedly reduced androgenic effects. For instance, at the highest doses tested, it increased seminal vesicle weight by only 12% of that of DHT.[1] The effect on sebaceous gland area was approximately 30% to 50% of that induced by DHT.[1]Exert strong androgenic effects, leading to the development and maintenance of male secondary sexual characteristics and potential adverse effects like benign prostatic hyperplasia and acne.[2][4]This compound shows a clear dissociation of anabolic and androgenic effects, with significantly lower impact on androgen-sensitive tissues compared to testosterone/DHT.
Uterine Effects (in female models) Had less than 5% of the effect of DHT on uterine weight in animal models.[1]Androgens can have virilizing effects in females, including uterine changes.The minimal effect on the uterus further underscores the tissue-selective nature of this compound.
Receptor Binding Affinity Binds to the androgen receptor (AR) with high affinity, with an IC50 of 6.6 nM.[5][6]Testosterone and DHT are the natural ligands for the androgen receptor.[4]Both compounds exert their effects through the same primary receptor.
Receptor Activation Acts as a partial agonist of the androgen receptor.[1]Acts as a full agonist of the androgen receptor.[4]The partial agonism of this compound is a key molecular mechanism underlying its tissue selectivity.

Experimental Protocols

The assessment of anabolic and androgenic activities of compounds like this compound and testosterone relies on standardized and validated experimental assays. The two primary methods cited in the evaluation of these compounds are the Hershberger Bioassay and the Levator Ani Muscle Assay.

The Hershberger Bioassay

The Hershberger bioassay is a standardized, short-term in vivo screening test in rats designed to identify substances with androgenic or anti-androgenic activity.[7][8]

Experimental Workflow:

Hershberger_Assay cluster_prep Preparation cluster_treatment Treatment Phase (10 consecutive days) cluster_necropsy Necropsy and Tissue Analysis cluster_analysis Data Analysis Animal_Prep Peripubertal male rats are castrated Acclimation Animals are allowed to acclimate Animal_Prep->Acclimation Dosing Daily administration of test substance (e.g., this compound) or reference androgen (e.g., testosterone propionate) via oral gavage or subcutaneous injection Acclimation->Dosing Necropsy Necropsy performed ~24 hours after the last dose Dosing->Necropsy Controls Control groups receive vehicle only or vehicle plus a reference anti-androgen Body_Weight Daily body weight measurement Tissue_Excision Excision of five androgen-dependent tissues: - Ventral prostate - Seminal vesicles (with coagulating glands) - Levator ani-bulbocavernosus muscle - Cowper's glands - Glans penis Necropsy->Tissue_Excision Tissue_Weighing Fresh weight of each excised tissue is determined Tissue_Excision->Tissue_Weighing Comparison Tissue weights of treated groups are compared to control groups Tissue_Weighing->Comparison Conclusion Statistically significant changes in tissue weights indicate androgenic or anti-androgenic activity Comparison->Conclusion Testosterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Cell_Membrane Cell Membrane AR Androgen Receptor (AR) Testosterone->AR HSP Heat Shock Proteins AR->HSP Bound in inactive state T_AR_Complex Testosterone-AR Complex AR->T_AR_Complex Dimerization Dimerization T_AR_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) on DNA Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (e.g., muscle growth) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (e.g., prostate growth) Gene_Transcription->Androgenic_Effects MK0773_Signaling MK0773 This compound AR Androgen Receptor (AR) MK0773->AR MK0773_AR_Complex This compound-AR Complex (Unique Conformation) AR->MK0773_AR_Complex Coactivator_Recruitment Differential Coactivator Recruitment MK0773_AR_Complex->Coactivator_Recruitment Anabolic_Tissues Anabolic Tissues (Muscle, Bone) Coactivator_Recruitment->Anabolic_Tissues Androgenic_Tissues Androgenic Tissues (Prostate, Seminal Vesicles) Coactivator_Recruitment->Androgenic_Tissues Anabolic_Gene_Expression Anabolic Gene Expression Anabolic_Tissues->Anabolic_Gene_Expression Reduced_Androgenic_Expression Reduced Androgenic Gene Expression Androgenic_Tissues->Reduced_Androgenic_Expression

References

The Role of Dihydrotestosterone (DHT) as a Positive Control in Preclinical Assessments of the SARM MK-0773

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Androgen Receptor Modulation

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) MK-0773 and the potent androgen dihydrotestosterone (DHT). This compound was developed as a therapeutic candidate for conditions such as sarcopenia, aiming to provide the anabolic benefits of androgens on muscle and bone with fewer androgenic side effects on tissues like the prostate and skin. In preclinical research, DHT serves as an essential positive control to benchmark the tissue-selective activity of SARMs like this compound.

Rationale for Utilizing DHT as a Positive Control

Dihydrotestosterone is a powerful natural androgen that plays a crucial role in the development and maintenance of male characteristics.[1] It is a direct agonist of the androgen receptor (AR), and its effects are well-characterized, making it an ideal benchmark for evaluating novel AR-targeting compounds. In the context of SARM research, DHT is used as a positive control to establish the maximum androgenic response in both anabolic (muscle and bone) and androgenic (prostate, seminal vesicles, sebaceous glands) tissues. The primary goal of a SARM like this compound is to exhibit a high degree of anabolic activity while demonstrating significantly lower androgenic activity compared to DHT.

Mechanism of Action: A Shared Target with Different Outcomes

Both this compound and DHT exert their effects by binding to and activating the androgen receptor, a nuclear transcription factor. However, their downstream effects differ due to the nature of their interaction with the receptor.

DHT: Upon binding to the AR, DHT induces a conformational change that promotes the recruitment of coactivator proteins and the initiation of gene transcription. This leads to a robust androgenic response in all AR-expressing tissues.

This compound: As a SARM, this compound is a partial agonist of the AR.[2][3][4] It binds to the AR with high affinity but induces a unique conformational change that results in tissue-selective gene expression.[5][6] This selectivity is thought to arise from differential recruitment of co-regulatory proteins in various cell types, leading to potent anabolic effects with attenuated androgenic activity.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing a SARM like this compound with DHT as a positive control in preclinical models.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects DHT_MK0773 DHT or this compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT_MK0773->AR_HSP Binds to AR AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Coactivators Coactivator Recruitment ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle, Bone) Protein_Synthesis->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate, Sebaceous Glands) Protein_Synthesis->Androgenic_Effects

Caption: Androgen Receptor Signaling Pathway for DHT and this compound.

Preclinical Experimental Workflow: this compound vs. DHT cluster_groups Treatment Groups Animal_Model Animal Model Selection (e.g., Ovariectomized/Orchidectomized Rats) Grouping Randomized Grouping Animal_Model->Grouping Vehicle Vehicle Control Grouping->Vehicle DHT DHT (Positive Control) Grouping->DHT MK0773 This compound (Test Compound) Grouping->MK0773 Dosing Daily Dosing Measurements In-Life Measurements (e.g., Body Weight) Dosing->Measurements Necropsy Necropsy and Tissue Collection Measurements->Necropsy Analysis Data Analysis and Comparison Necropsy->Analysis Vehicle->Dosing DHT->Dosing MK0773->Dosing

Caption: Workflow for comparing this compound and DHT in preclinical studies.

Comparative Efficacy: Anabolic vs. Androgenic Activity

Preclinical studies in rodent models are instrumental in delineating the tissue-selective properties of this compound. Ovariectomized (OVX) female rats are used to model post-menopausal conditions, while orchidectomized (ORX) male rats are used to create an androgen-deficient state. In these models, the effects of this compound are compared to those of DHT, with the latter representing 100% androgenic and anabolic activity.

ParameterModelThis compound (as % of DHT activity)DHT (Positive Control)Tissue Selectivity
Anabolic Activity
Bone Formation RateOVX Rats~50-80%100%High anabolic activity
Lean Body MassOVX Rats~80%100%Potent muscle-building effect
Androgenic Activity
Uterus WeightOVX RatsMarkedly reduced effect100%Low impact on female reproductive tissue
Sebaceous Gland AreaOVX RatsReduced effect100%Lower potential for skin-related side effects
Seminal Vesicle WeightORX Rats~12%100%Significantly reduced effect on male reproductive tissue

Note: The values presented are approximations based on available preclinical data and serve to illustrate the comparative efficacy.[5][7]

Experimental Protocols

The following are generalized protocols for key experiments used to compare this compound and DHT.

Ovariectomized (OVX) Rat Model

Objective: To evaluate the anabolic effects on bone and muscle and the androgenic effects on the uterus and sebaceous glands in a state of estrogen deficiency.

Methodology:

  • Animals: Twelve-week-old female Sprague-Dawley rats are used.

  • Surgery: Animals undergo bilateral ovariectomy under anesthesia. A sham-operated group serves as a control.

  • Recovery and Treatment: Following an 8-week post-surgery period to establish osteopenia and muscle loss, animals are randomized into treatment groups.

  • Dosing: Compounds (vehicle, DHT, or this compound) are administered daily via subcutaneous injection for a period of 24 days.[7]

  • Endpoints:

    • Bone Formation: Assessed by bone histomorphometry.

    • Lean Body Mass: Measured using techniques like DXA or NMR.

    • Uterus Weight: The uterus is dissected and weighed at necropsy.

    • Sebaceous Gland Area: Determined by histomorphometry of skin samples.[7]

Orchidectomized (ORX) Rat Model

Objective: To assess the androgenic effects on male reproductive tissues, such as the seminal vesicles and prostate, in an androgen-deficient state.

Methodology:

  • Animals: Three to four-month-old male rats are used.

  • Surgery: Animals undergo bilateral orchidectomy.

  • Recovery and Treatment: Nine days post-surgery, daily subcutaneous injections of test compounds begin and continue for 17 days.[3]

  • Endpoints:

    • Seminal Vesicle and Prostate Weight: These organs are dissected and weighed at the end of the study. The weights are compared to those of vehicle-treated ORX rats and DHT-treated positive controls.[3]

Conclusion

The use of DHT as a positive control is indispensable in the preclinical evaluation of SARMs like this compound. Comparative studies utilizing established animal models such as the OVX and ORX rat have demonstrated that this compound exhibits potent anabolic effects on bone and muscle, comparable to a significant fraction of DHT's activity.[5][7] Crucially, these desirable anabolic properties are accompanied by a markedly reduced level of androgenic activity in reproductive tissues. This favorable profile underscores the potential of SARMs to offer a safer therapeutic alternative to traditional androgens for a range of conditions associated with muscle and bone wasting.

References

Comparative Analysis of MK-0773 Cross-Reactivity with Steroid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the selective androgen receptor modulator (SARM) MK-0773 with various steroid hormone receptors. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound to the androgen receptor, glucocorticoid receptor, and progesterone receptor.

ReceptorLigandBinding Affinity (IC50)Reference
Androgen Receptor (AR)This compound6.6 nM[1][2]
Glucocorticoid Receptor (GR)This compound> 2000 nM (> 2 µM)[3]
Progesterone Receptor (PR)This compound> 2000 nM (> 2 µM)[3]
Mineralocorticoid Receptor (MR)This compoundNot Reported

Note: A higher IC50 value indicates weaker binding affinity. The data clearly illustrates the high selectivity of this compound for the androgen receptor.

Experimental Protocols

The binding affinity of this compound for steroid receptors is typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound) for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Target Receptors: Purified recombinant human androgen receptor (AR), glucocorticoid receptor (GR), progesterone receptor (PR), or mineralocorticoid receptor (MR). Alternatively, cell lysates from cells overexpressing the specific receptor can be used.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR, [³H]-aldosterone for MR).

  • Test Compound: this compound of varying concentrations.

  • Assay Buffer: Buffer appropriate for maintaining receptor stability and ligand binding (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and molybdate).

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, the target receptor, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) are incubated together in the assay buffer. Control wells containing only the receptor and radioligand (total binding) and wells with an excess of a known non-radiolabeled high-affinity ligand (non-specific binding) are also included.

  • Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free, unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding at each concentration of the test compound is then plotted against the logarithm of the compound's concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the androgen, glucocorticoid, mineralocorticoid, and progesterone receptors.

Steroid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Hormone Steroid Hormone Receptor_HSP Inactive Receptor-HSP Complex Steroid Hormone->Receptor_HSP Binding & HSP Dissociation HSP Heat Shock Proteins (HSP) Active_Receptor Active Receptor Dimer Receptor_HSP->Active_Receptor Dimerization HRE Hormone Response Element (HRE) Active_Receptor->HRE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Recruitment of Co-regulators mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation Competitive_Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Receptor, Radioligand, and this compound Start->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Calculate Specific Binding & IC50 Quantification->Analysis End End: Determine Binding Affinity Analysis->End

References

A Head-to-Head Comparison of Steroidal and Non-Steroidal SARMs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroidal and non-steroidal Selective Androgen Receptor Modulators (SARMs) is critical for advancing therapeutic strategies in a range of conditions, from muscle wasting diseases to osteoporosis. This guide provides an objective, data-driven comparison of these two classes of compounds, focusing on their performance, mechanisms of action, and the experimental methodologies used in their evaluation.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing steroidal androgens, the precursors to steroidal SARMs, with non-steroidal SARMs. This data is compiled from various preclinical studies and serves as a foundation for understanding their distinct pharmacological profiles.

ParameterSteroidal Androgens (e.g., Testosterone Propionate)Non-Steroidal SARMs (e.g., Ostarine, LGD-4033)Reference
Androgen Receptor (AR) Binding Affinity (Ki) HighHigh to Moderate[1]
Anabolic Activity (Levator Ani Muscle Growth) Potent agonistPotent, often full agonist activity in muscle[2]
Androgenic Activity (Prostate and Seminal Vesicle Growth) Potent agonistPartial agonist activity in prostate and seminal vesicles[2]
Tissue Selectivity (Anabolic-to-Androgenic Ratio) LowHigh[3]
Oral Bioavailability Generally lowGenerally high[4]
Metabolism Subject to 5α-reduction to Dihydrotestosterone (DHT) and aromatization to estrogensNot substrates for 5α-reductase or aromatase[4][5]

Table 1: General Comparative Properties of Steroidal and Non-Steroidal Androgens/SARMs.

CompoundAnabolic Potency (Levator Ani ED50, mg/day)Androgenic Potency (Prostate ED50, mg/day)Anabolic/Androgenic RatioReference
Testosterone Propionate ~0.5 - 1.0~0.5 - 1.0~1[6]
Ostarine (GTx-024) ~0.4>10High[7]
LGD-4033 ~0.1>10High[3][8]

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Male Rat Models (Hershberger Assay). ED50 represents the dose required to produce 50% of the maximal effect. A higher anabolic/androgenic ratio indicates greater tissue selectivity.

Experimental Protocols: Methodologies for Evaluation

The characterization and comparison of steroidal and non-steroidal SARMs rely on a battery of well-established in vitro and in vivo experimental protocols.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This is the gold-standard bioassay for determining the anabolic and androgenic properties of a compound.[9]

Objective: To measure the anabolic (muscle growth) and androgenic (prostate and seminal vesicle growth) effects of a test compound in a castrated male rat model.

Methodology:

  • Animal Model: Immature male rats (approximately 21 days old) are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period (typically 7-14 days), the rats are divided into groups and administered the test compound (steroidal or non-steroidal SARM) or a vehicle control daily for a set period (usually 7-10 days). A reference androgen, such as testosterone propionate, is often included as a positive control.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The wet weights of the tissues are recorded. Dose-response curves are generated to determine the effective dose 50 (ED50) for both anabolic and androgenic tissues. The anabolic/androgenic ratio is then calculated by dividing the relative anabolic potency by the relative androgenic potency.

In Vitro Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)

This assay is used to determine if a compound can activate the androgen receptor and initiate gene transcription.

Objective: To quantify the ability of a test compound to act as an agonist or antagonist of the androgen receptor in a cell-based system.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, PC3) is used. These cells are often chosen because they have low endogenous AR expression.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An AR expression vector that drives the production of the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Treatment: The transfected cells are then treated with various concentrations of the test compound (steroidal or non-steroidal SARM). A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC50 (the concentration of the compound that produces 50% of the maximal response).

Androgen Receptor-Coregulator Interaction Assay (TR-FRET)

This assay investigates the ability of a ligand to promote or inhibit the interaction between the androgen receptor and its coregulators.

Objective: To determine how steroidal and non-steroidal SARMs differentially modulate the recruitment of coactivator or corepressor proteins to the AR ligand-binding domain (LBD).

Methodology:

  • Assay Components:

    • AR-LBD: A purified, recombinant androgen receptor ligand-binding domain, often tagged with an epitope (e.g., GST or His-tag).

    • Coregulator Peptide: A short peptide sequence representing the interaction motif of a known coactivator (e.g., SRC1/NCoA1) or corepressor, labeled with a fluorescent acceptor (e.g., fluorescein).

    • Labeled Antibody: An antibody against the AR-LBD tag, labeled with a fluorescent donor (e.g., Terbium).

  • Assay Principle (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • In the absence of a ligand that promotes interaction, the donor and acceptor fluorophores are far apart, and no FRET occurs upon excitation of the donor.

    • When an agonist (steroidal or non-steroidal SARM) binds to the AR-LBD, it induces a conformational change that promotes the binding of the coactivator peptide.

    • This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The FRET signal is measured as a ratio of the acceptor and donor emission intensities.

  • Procedure:

    • The AR-LBD, labeled antibody, and test compound are incubated together.

    • The fluorescently labeled coregulator peptide is then added.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for coregulator recruitment. This allows for a quantitative comparison of how different ligands modulate these crucial protein-protein interactions.

Signaling Pathways and Mechanisms of Action

The tissue selectivity of non-steroidal SARMs is a key differentiator from their steroidal counterparts. This selectivity is primarily attributed to their unique interaction with the androgen receptor, leading to differential gene regulation.

Classical Androgenic Signaling (Steroidal Androgens)

Steroidal androgens like testosterone exert their effects through a well-established signaling pathway. Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in certain tissues like the prostate. Both testosterone and DHT bind to the androgen receptor, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on DNA, recruiting a host of coactivators to initiate the transcription of target genes responsible for both anabolic and androgenic effects.

Steroidal_Androgen_Signaling cluster_nucleus Nuclear Events Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase (in specific tissues) AR Androgen Receptor (AR) Testosterone->AR DHT->AR AR_Ligand AR-Ligand Complex AR->AR_Ligand HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_Ligand->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Anabolic_Androgenic Anabolic & Androgenic Effects Transcription->Anabolic_Androgenic Leads to Non_Steroidal_SARM_Signaling cluster_muscle_bone In Anabolic Tissues cluster_prostate In Androgenic Tissues NSSARM Non-Steroidal SARM AR Androgen Receptor (AR) NSSARM->AR AR_NSSARM AR-SARM Complex (Unique Conformation) AR->AR_NSSARM Muscle_Bone Muscle/Bone Cell AR_NSSARM->Muscle_Bone In Prostate Prostate Cell AR_NSSARM->Prostate In Coactivators_MB Coactivators Muscle_Bone->Coactivators_MB Recruits Corepressors_P Corepressors/ No Coactivator Recruitment Prostate->Corepressors_P Recruits Anabolic Anabolic Effect Coactivators_MB->Anabolic Reduced_Androgenic Reduced Androgenic Effect Corepressors_P->Reduced_Androgenic SARM_Development_Workflow Screening High-Throughput Screening (e.g., AR Binding Assay) InVitro In Vitro Characterization (e.g., Reporter Gene Assay, AR-Coregulator Interaction Assay) Screening->InVitro Lead_Opt Lead Optimization (Structure-Activity Relationship) InVitro->Lead_Opt Lead_Opt->InVitro Iterative Process InVivo In Vivo Efficacy & Selectivity (Hershberger Assay) Lead_Opt->InVivo Preclinical Preclinical Development (Pharmacokinetics, Toxicology) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

MK-0773 and Prostate-Specific Antigen (PSA) Levels: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, publicly available clinical trial data detailing the specific quantitative effects of the selective androgen receptor modulator (SARM) MK-0773 on prostate-specific antigen (PSA) levels in men is not available. The development of this compound was discontinued after early-stage clinical trials focused on sarcopenia[1]. However, by examining the mechanism of action of SARMs and contrasting it with established therapies for prostate conditions, we can infer its potential impact and compare it to alternative treatments.

This guide provides a comparative analysis of this compound's theoretical effects on PSA levels versus those of 5-alpha-reductase inhibitors, a class of drugs commonly used to treat benign prostatic hyperplasia (BPH) and associated with significant PSA alterations.

Understanding the Mechanisms: this compound vs. 5-Alpha-Reductase Inhibitors

This compound: A Selective Androgen Receptor Modulator (SARM)

This compound is a non-steroidal SARM designed to selectively target androgen receptors (ARs) in specific tissues, primarily muscle and bone, while minimizing effects on reproductive tissues like the prostate gland[1][2]. SARMs act as agonists (activators) in anabolic tissues and as partial agonists or antagonists (blockers) in others[3]. This tissue selectivity is the key theoretical advantage of SARMs. In the context of the prostate, a SARM like this compound would ideally have a neutral or antagonistic effect, thereby avoiding the stimulation of prostate tissue growth and, consequently, significant increases in PSA production. Preclinical studies on other SARMs have shown the potential to reduce prostate weight in animal models[3]. One preclinical study on the SARM S42 demonstrated an inhibition of PSA expression[3]. However, it is crucial to note that these are not direct findings for this compound in humans.

5-Alpha-Reductase Inhibitors (e.g., Finasteride, Dutasteride)

5-alpha-reductase inhibitors work by blocking the enzyme 5-alpha-reductase, which is responsible for converting testosterone to its more potent form, dihydrotestosterone (DHT). DHT is a primary driver of prostate growth. By reducing DHT levels, these drugs can shrink the prostate gland and alleviate urinary symptoms associated with BPH. A well-documented effect of this mechanism is a significant reduction in serum PSA levels, typically by about 50%.

Comparative Data: Effects on PSA Levels

As no clinical data for this compound's effect on PSA is available, a direct quantitative comparison is not possible. However, we can present the documented effects of 5-alpha-reductase inhibitors.

Treatment ClassExample DrugsMechanism of ActionEffect on PSA LevelsSupporting Data
Selective Androgen Receptor Modulator (SARM) This compoundSelectively binds to androgen receptors, with intended minimal impact on prostate tissue.Not clinically documented. Theoretically, it would not be expected to significantly increase PSA and may have a neutral or modest suppressive effect.No publicly available clinical trial data. Preclinical data on other SARMs suggests potential for prostate growth inhibition.
5-Alpha-Reductase Inhibitors Finasteride, DutasterideInhibit the conversion of testosterone to dihydrotestosterone (DHT).Significant reduction, typically around 50% from baseline. Numerous clinical trials have consistently demonstrated this effect.

Experimental Protocols (Illustrative for 5-Alpha-Reductase Inhibitors)

While a protocol for an this compound trial focused on PSA is unavailable, the following illustrates a typical experimental design for a clinical trial evaluating the effect of a 5-alpha-reductase inhibitor on PSA levels.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participant Population: Men aged 50 and older with a diagnosis of benign prostatic hyperplasia and elevated PSA levels, with prostate cancer ruled out by biopsy.

Intervention:

  • Treatment Group: Daily oral administration of the 5-alpha-reductase inhibitor at a specified dose.

  • Control Group: Daily oral administration of a matching placebo.

Duration: Typically 12 to 24 months to observe significant changes in prostate volume and PSA.

Data Collection and Endpoints:

  • Primary Endpoint: Change in serum PSA levels from baseline to the end of the study.

  • Secondary Endpoints: Change in prostate volume as measured by transrectal ultrasound, improvement in urinary flow rates, and assessment of adverse events.

  • PSA Measurement: Serum PSA is measured at baseline and at regular intervals (e.g., 3, 6, 12, 18, and 24 months) using a standardized immunoassay.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of SARMs and 5-alpha-reductase inhibitors can be visualized through their respective signaling pathways.

cluster_0 Androgen Receptor Signaling cluster_1 Drug Intervention Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Prostate_Cell Prostate Cell Nucleus AR->Prostate_Cell PSA_Gene PSA Gene Transcription Prostate_Cell->PSA_Gene Activation MK0773 This compound (SARM) MK0773->AR Modulates (Tissue-Specific) Five_ARI 5-alpha-reductase Inhibitor Five_ARI->Testosterone Blocks conversion to DHT cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (BPH, Elevated PSA) Screening Screening & Baseline Assessment (PSA, Prostate Volume) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment FollowUp Follow-up Visits (PSA Measurement) Treatment->FollowUp Analysis Data Analysis (Change in PSA) FollowUp->Analysis

References

Assessing the Virilization Potential of MK-0773 in Comparison to Conventional Androgens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the virilization potential of the selective androgen receptor modulator (SARM) MK-0773 against traditional androgens. The following sections detail the anabolic and androgenic activities of these compounds, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

This compound is a non-steroidal SARM that has been investigated for its potential to treat conditions like sarcopenia by selectively targeting androgen receptors in muscle and bone while minimizing the androgenic effects on other tissues.[1] Traditional androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), exert both anabolic and significant androgenic effects, the latter of which can lead to undesirable virilization in both men and women.[2] This guide will delve into the comparative data that illustrates the degree of separation between the anabolic and androgenic properties of this compound.

Quantitative Comparison of Anabolic and Androgenic Activities

The tissue selectivity of this compound has been evaluated in preclinical studies, primarily through the Hershberger assay in rats. This assay is a standardized method to differentiate between anabolic and androgenic effects of a substance by measuring the weight changes in both a muscle tissue (levator ani) and androgen-dependent reproductive tissues (ventral prostate and seminal vesicles) in castrated male rats.

The data presented below is a summary of findings from studies comparing this compound to the potent androgen, dihydrotestosterone (DHT). While direct head-to-head data with testosterone propionate in the same study is limited, DHT serves as a robust benchmark for androgenic activity.

CompoundAnabolic Activity (Levator Ani Muscle Weight)Androgenic Activity (Seminal Vesicle Weight)Androgenic Activity (Ventral Prostate Weight)
This compound Approximately 80% of the maximal effect of DHT[1]Approximately 12% of the maximal effect of DHT[1]Significantly reduced compared to DHT[3]
Dihydrotestosterone (DHT) 100% (Reference)[4]100% (Reference)[4]100% (Reference)
Testosterone Propionate (TP) HighHighHigh

Note: The data for this compound is presented as a percentage of the maximal effect observed with a high dose of DHT. Testosterone Propionate is included as a qualitative reference for a standard androgen.

In addition to the effects on male reproductive tissues, studies in female rats have shown that this compound has minimal effects on uterine weight, another indicator of androgenic action, with less than 5% of the effect of DHT.[1] Furthermore, its impact on sebaceous gland area, which is related to acne, was found to be about 30% to 50% of that induced by DHT.[1]

Experimental Protocols

Hershberger Assay for Assessing Androgenic and Anabolic Activity

The Hershberger assay is a crucial in vivo experiment for evaluating the androgenic and anabolic properties of compounds. The following is a generalized protocol based on the OECD Test Guideline 441.

Objective: To determine the androgenic (effect on seminal vesicles and ventral prostate) and anabolic (effect on levator ani muscle) activity of a test compound.

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar), typically castrated between 42 and 49 days of age.

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least 5 days post-arrival.

  • Castration: Rats are surgically castrated under anesthesia. A recovery period of 7-10 days is allowed for the androgen-dependent organs to regress.

  • Group Allocation: Animals are randomly assigned to treatment groups (n=6-8 per group):

    • Vehicle Control (e.g., corn oil, subcutaneous injection)

    • Positive Control (e.g., Testosterone Propionate, 0.4 mg/kg/day, subcutaneous injection)

    • Test Compound Groups (e.g., this compound at various dose levels, oral gavage or subcutaneous injection)

  • Dosing: The test compound and controls are administered daily for 10 consecutive days.

  • Necropsy: On day 11, approximately 24 hours after the final dose, the animals are euthanized.

  • Tissue Collection and Weighing: The following tissues are carefully dissected and weighed to the nearest 0.1 mg:

    • Levator ani muscle

    • Seminal vesicles (with coagulating glands and their fluids)

    • Ventral prostate

  • Data Analysis: The mean tissue weights for each group are calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the test compound groups to the vehicle control and the positive control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for assessing virilization potential.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Androgen Androgen (Testosterone/DHT) or SARM (this compound) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_complex Binds to AR AR_ligand Activated AR-Ligand Complex AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Anabolic Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic Androgenic Androgenic Effects (Virilization) Transcription->Androgenic

Caption: Androgen Receptor Signaling Pathway.

Virilization_Assessment_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (10 days) cluster_analysis Analysis acclimatization Acclimatization of Immature Male Rats castration Surgical Castration acclimatization->castration recovery Recovery & Organ Regression (7-10 days) castration->recovery grouping Random Group Allocation recovery->grouping dosing Daily Administration: - Vehicle - Testosterone Propionate - this compound (various doses) grouping->dosing necropsy Necropsy (Day 11) dosing->necropsy dissection Dissection of Target Tissues: - Levator Ani - Seminal Vesicles - Ventral Prostate necropsy->dissection weighing Precise Weighing of Tissues dissection->weighing stats Statistical Analysis of Tissue Weights weighing->stats

Caption: Experimental Workflow for Virilization Assessment.

References

Safety Operating Guide

Navigating the Disposal of MK-0773: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like MK-0773 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

While specific regulatory classifications for every research compound are not always readily available, a cautious and informed approach to waste management is paramount. Based on available safety data and general best practices for pharmaceutical and chemical waste, the following procedures are recommended for the disposal of this compound.

Waste Classification and Handling

This compound is a selective androgen receptor modulator (SARM) intended for research use. Although a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a generic SDS for similar chemical compounds indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract, skin, and eye irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

Due to the lack of a definitive hazardous waste classification under the Resource Conservation and Recovery Act (RCRA), this compound should be treated as a chemical waste and not as common trash. This "cradle-to-grave" responsibility ensures that the substance is managed safely from its creation to its final disposal.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key handling and storage information for this compound.

ParameterValueNotes
Storage Temperature -20°C to -80°CFor long-term stability.
Toxicity Potential irritantMay be harmful if inhaled, ingested, or in contact with skin.[1]
Environmental Hazards Not fully characterizedAssume potential for environmental harm and prevent release.
Recommended Disposal IncinerationPreferred method for non-hazardous pharmaceutical waste.

Experimental Protocols for Disposal

The following protocol outlines the recommended, step-by-step procedure for the disposal of this compound from a research laboratory setting.

1. Segregation of Waste:

  • Do not mix this compound waste with regular laboratory trash or biohazardous waste.

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be collected in a designated, sealed, and clearly labeled waste container.

2. Labeling of Waste Container:

  • The waste container must be labeled as "Chemical Waste for Incineration" and clearly identify the contents, including "this compound" and any solvents used.

  • Include the date of waste accumulation and the name of the generating laboratory.

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

4. Arrangement for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal vendor with all available information on the compound, including the Safety Data Sheet if available.

5. Documentation:

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MK0773_Disposal_Workflow A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate into a Designated Chemical Waste Container B->C Yes I Dispose as Regular Lab Waste (if not contaminated) B->I No D Clearly Label Container: 'Chemical Waste for Incineration - this compound' C->D E Store Securely in a Designated Area with Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Incineration F->G H Maintain Disposal Records G->H J End H->J I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Handling of MK-0773: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the safe handling of investigational compounds like MK-0773 is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure a secure laboratory environment.

This compound is a potent, steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic effects. Due to its pharmacological activity, appropriate safety measures must be strictly followed to prevent accidental exposure and ensure the well-being of laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is mandatory to minimize exposure through inhalation, ingestion, or skin contact. The following PPE should be worn at all times:

  • Eye Protection: Chemical splash goggles are essential to protect the eyes from dust particles or splashes.

  • Protective Clothing: A full laboratory suit or gown should be worn to prevent skin contact.

  • Respiratory Protection: A dust respirator is crucial to avoid inhalation of the compound. In case of spills or when generating aerosols, a self-contained breathing apparatus (SCBA) may be necessary.

  • Hand Protection: Chemical-resistant gloves are required.

  • Footwear: Closed-toe shoes, supplemented with boots or shoe covers, should be worn in the laboratory.

It is important to consult with a safety specialist to ensure that the suggested protective clothing is sufficient for the specific handling procedures being performed.

Hazard RoutePotential Health EffectsRecommended First Aid Measures
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, provide artificial respiration.
Ingestion May be harmful if swallowed.Rinse mouth with water. Do not induce vomiting.
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.Wash the affected area thoroughly with soap and plenty of water.
Eye Contact May cause eye irritation.Flush eyes with plenty of water as a precaution.

Operational and Disposal Plans

Handling: this compound should be handled in a designated area, such as a chemical fume hood, to control airborne particles. Keep the compound away from heat and sources of ignition.

Spill Management: In the event of a small spill, use appropriate tools to carefully collect the spilled material into a designated waste disposal container. For larger spills, a shovel can be used to transfer the material into a suitable container.

Disposal: As a chemical waste product, this compound and any contaminated materials (e.g., gloves, wipes, containers) must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. General guidelines include:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with the contents ("this compound waste") and the appropriate hazard symbols.

  • Containment: Use sealed, leak-proof containers for all waste.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

In Vitro Androgen Receptor (AR) Binding Assay:

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor.

  • Prepare AR Lysate: Culture cells expressing the human androgen receptor (e.g., LNCaP cells) and prepare a cell lysate.

  • Radioligand Preparation: Use a known high-affinity radiolabeled androgen, such as [³H]-mibolerone.

  • Competition Assay:

    • In a multi-well plate, add a constant concentration of the radioligand and the AR lysate to each well.

    • Add varying concentrations of unlabeled this compound to the wells.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that displaces 50% of the radioligand.

In Vivo Animal Study for Anabolic Activity:

This protocol describes a typical study in a rodent model to assess the anabolic effects of this compound on muscle mass.

  • Animal Model: Use orchidectomized (castrated) male rats to create a model of androgen deficiency.

  • Acclimation: Allow the animals to acclimate to the housing conditions for a specified period.

  • Grouping: Divide the animals into a vehicle control group and one or more this compound treatment groups with varying doses.

  • Dosing: Administer this compound or the vehicle to the animals daily for a predetermined duration (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Monitoring: Monitor the animals for general health and body weight throughout the study.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles, such as the levator ani muscle, as well as androgen-sensitive organs like the prostate and seminal vesicles.

  • Analysis: Weigh the dissected muscles and organs. Compare the weights between the treatment groups and the control group to determine the anabolic and androgenic effects of this compound.

Visualizing the Safe Handling Workflow and Mechanism of Action

To further clarify the procedural steps for safe handling and the biological context of this compound's action, the following diagrams are provided.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Goggles, Full Suit, Dust Respirator, Gloves, Boots prep_area Prepare Designated Handling Area - Chemical Fume Hood prep_ppe->prep_area handling_weigh Weighing and Aliquoting prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution spill_contain Contain Spill handling_weigh->spill_contain handling_solution->spill_contain disposal_segregate Segregate Waste handling_solution->disposal_segregate spill_collect Collect Spilled Material spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_decontaminate->disposal_segregate disposal_container Place in Labeled, Sealed Container disposal_segregate->disposal_container disposal_pickup Arrange for Hazardous Waste Pickup disposal_container->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

G Simplified Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK0773 This compound AR Androgen Receptor (AR) (in cytoplasm) MK0773->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_complex Active AR Complex AR->AR_complex Forms ARE Androgen Response Element (ARE) (on DNA) AR_complex->ARE Translocates and Binds to Nucleus Nucleus Transcription Gene Transcription (e.g., muscle protein synthesis) ARE->Transcription Initiates

Caption: Mechanism of action of this compound via the androgen receptor.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0773
Reactant of Route 2
MK-0773

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.